Product packaging for 3-Bromo-1,8-naphthyridine(Cat. No.:CAS No. 17965-78-5)

3-Bromo-1,8-naphthyridine

Cat. No.: B090940
CAS No.: 17965-78-5
M. Wt: 209.04 g/mol
InChI Key: PDZZZAWKYMHGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1,8-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core value lies in the reactive bromo substituent, which enables further functionalization via cross-coupling reactions, facilitating the rapid exploration of structure-activity relationships. This scaffold is a privileged structure in pharmacology. 1,8-Naphthyridine derivatives exhibit a broad spectrum of biological activities and are extensively investigated as potent antiviral agents. Specifically, 1-hydroxy-2-oxo-1,8-naphthyridine-based compounds have emerged as a highly promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). These preclinical drug candidates demonstrate low-nanomolar antiviral activity against a wide panel of variant-resistant viruses, with some analogs showing superior profiles to established drugs like dolutegravir. Their mechanism of action involves chelating the magnesium ions in the viral integrase active site, with the naphthyridine core acting as a critical metal-chelating pharmacophore. Beyond antivirals, 1,8-naphthyridine derivatives are also explored as selective ligands for cannabinoid CB2 receptors, functioning as immunomodulatory agents that can down-regulate T-cell activation markers and pro-inflammatory pathways in research models. The 3-bromo derivative serves as a crucial precursor for synthesizing these and other advanced target molecules, making it an invaluable tool for developing new therapeutic candidates in areas including infectious disease, immunology, and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2 B090940 3-Bromo-1,8-naphthyridine CAS No. 17965-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZZAWKYMHGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392541
Record name 3-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-78-5
Record name 3-Bromo-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-1,8-naphthyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,8-naphthyridine core, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of complex chemical entities with a wide array of biological activities.[1][2][3] The strategic placement of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, enabling researchers to systematically explore the structure-activity relationships (SAR) of novel compounds. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, chemical reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. These properties have been determined through various analytical techniques and are summarized below.

PropertyValueSource(s)
CAS Number 17965-78-5[4][5][6]
Molecular Formula C₈H₅BrN₂[4][5]
Molecular Weight 209.04 g/mol [4][5][6]
Appearance White to yellow or cream to pale brown powder[7]
Melting Point 164-166 °C[8]
Boiling Point 289 °C[8]
Density 1.656 g/cm³[8]
Solubility Soluble in some common organic solvents like dichloromethane and dimethyl sulfoxide.[9]
Storage Sealed in a dry, room temperature environment or at 4°C for long-term storage.[4][8]
Topological Polar Surface Area (TPSA) 25.78 Ų[4]
LogP 2.3923[4]

Synthesis and Methodologies

The synthesis of substituted 1,8-naphthyridines is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde (or a related ketone) and a compound containing an α-methylene group.[10][11] This approach is considered one of the simplest and highest-yielding methods for constructing the 1,8-naphthyridine core.[11] While various catalysts, including acids and bases, can be employed, greener methods using water as a solvent have also been developed.[10]

Conceptual Synthetic Workflow: Friedländer Annulation

The synthesis of this compound can be envisioned via the Friedländer reaction, starting from 2-aminonicotinaldehyde and a bromo-substituted carbonyl compound. The causality behind this choice is the direct and convergent nature of the reaction, which efficiently constructs the bicyclic core in a single key step.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminonicotinaldehyde C Friedländer Annulation A->C B Bromoacetaldehyde (or equivalent α-bromo carbonyl) B->C E This compound C->E Condensation & Cyclization D Base or Acid Catalyst (e.g., KOH, L-proline) Solvent (e.g., Ethanol, Water) D->C Conditions

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol
  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a suitable base (e.g., potassium hydroxide).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the aromatic naphthyridine ring.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid and extract the product with an appropriate organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

This protocol is illustrative; specific conditions may require optimization.

Chemical Reactivity and Transformations

The chemical utility of this compound stems from the reactivity of the C-Br bond. This position is susceptible to a variety of metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for introducing molecular diversity. The electron-deficient nature of the naphthyridine ring system also influences its reactivity.

Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl substituents.

  • Heck Coupling: Reaction with alkenes to form substituted vinyl-naphthyridines.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-substituted naphthyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

G cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Derivatives A This compound B Suzuki Coupling (R-B(OH)₂ / Pd catalyst) A->B C Buchwald-Hartwig Amination (R₂NH / Pd catalyst) A->C D Sonogashira Coupling (R-C≡CH / Pd, Cu catalyst) A->D E 3-Aryl-1,8-naphthyridine B->E F 3-Amino-1,8-naphthyridine C->F G 3-Alkynyl-1,8-naphthyridine D->G

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[2][3] These include antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[1][3] Several commercial drugs, such as the antibacterial agent enoxacin, are based on this core structure.[12] The ability of this compound to serve as a precursor to a library of analogues makes it a critical tool in the hit-to-lead and lead optimization phases of drug development. For instance, derivatives have shown promise as potent anti-tubercular agents and modulators of antibiotic activity against multi-resistant bacterial strains.[13][14]

G cluster_process Drug Development Pathway A This compound (Starting Material) B Chemical Synthesis (e.g., Cross-Coupling) A->B C Library of Novel 1,8-Naphthyridine Derivatives B->C D Biological Screening (e.g., Antimicrobial, Anticancer) C->D E Lead Compounds for Therapeutic Applications D->E

Caption: Role of this compound as a building block in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound must be handled by technically qualified personnel.[5] While a comprehensive toxicological profile has not been fully investigated, related bromo-aromatic compounds are known to cause skin and eye irritation.[15][16][17] It may be harmful if swallowed or in contact with skin.[15]

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Avoid inhalation of dust and contact with skin and eyes.[18]

  • Keep away from open flames, hot surfaces, and sources of ignition.[15]

  • Store in a cool, dry place in a tightly sealed container.[8][15]

Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

An In-depth Technical Guide to 3-Bromo-1,8-naphthyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif that has garnered significant interest from researchers in medicinal chemistry and materials science.[1][2] This nitrogen-containing bicyclic system is a "privileged scaffold," frequently found in molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Within this class of compounds, 3-Bromo-1,8-naphthyridine stands out as a crucial and versatile building block. Its strategic placement of a bromine atom provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[5][6] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, providing researchers and drug development professionals with a foundational understanding of this key intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

Core Properties and Identifiers
PropertyValueSource(s)
CAS Number 17965-78-5[7][8][9][10]
Molecular Formula C₈H₅BrN₂[7][8][9][10]
Molecular Weight 209.04 g/mol [7][8][9][10]
Appearance White to off-white solid[11]
Purity Typically ≥95-98%[7][8][9][10]
Storage Store long-term in a cool, dry place at 4°C[7][8]
Computational Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 25.78 Ų[7]
logP 2.3923[7]
Hydrogen Bond Acceptors 2[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 0[7]
Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While a specific complete spectrum for this exact compound is not available in the provided search results, representative data for similar 1,8-naphthyridine structures can be inferred. For instance, the proton NMR (¹H NMR) chemical shifts are characteristic of the aromatic protons on the naphthyridine core, and the carbon NMR (¹³C NMR) provides information on the carbon framework.[11][12] Researchers synthesizing or using this compound would typically confirm its identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its preparation and the subsequent reactions of its bromo substituent.

Synthetic Pathways

The synthesis of the 1,8-naphthyridine core is often achieved through variations of the Friedländer annulation, a condensation reaction between a 2-amino-pyridine carbaldehyde or ketone and a compound containing an α-methylene group.[13][14][15] Greener synthetic methods using water as a solvent have been developed to improve the sustainability of this process.[14][16]

Below is a generalized workflow for the synthesis of a substituted 1,8-naphthyridine via the Friedländer reaction.

G cluster_reactants Reactants cluster_process Process A 2-Aminonicotinaldehyde E Friedländer Condensation A->E B Carbonyl Compound (with α-methylene group) B->E C Catalyst (e.g., LiOH, ChOH) C->E D Solvent (e.g., Water) D->E F Substituted 1,8-Naphthyridine E->F

Caption: Generalized Friedländer synthesis of the 1,8-naphthyridine core.

Chemical Reactivity and Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6][17] This reactivity allows for the introduction of a wide variety of substituents at the 3-position, thereby generating diverse libraries of novel 1,8-naphthyridine derivatives for screening in drug discovery programs.

Key cross-coupling reactions involving this compound include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The diagram below illustrates the central role of this compound as a platform for diversification through these powerful synthetic methods.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products 3-Substituted 1,8-Naphthyridine Derivatives A This compound B Suzuki-Miyaura (R-B(OH)₂) A->B Pd Cat. C Heck (Alkene) A->C Pd Cat. D Sonogashira (Alkyne) A->D Pd/Cu Cat. E Buchwald-Hartwig (Amine) A->E Pd Cat. F 3-Aryl/Alkyl B->F G 3-Vinyl C->G H 3-Alkynyl D->H I 3-Amino E->I

Caption: Diversification of this compound via cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established procedures for similar aryl bromides.[17]

Objective: To synthesize a 3-aryl-1,8-naphthyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates reaction completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1,8-naphthyridine.

Applications in Drug Discovery and Materials Science

The 1,8-naphthyridine nucleus is a key component in several commercial drugs, such as the antibacterial agent Gemifloxacin.[13] The versatility of this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a large number of analogs. This approach is fundamental to modern drug discovery.[1][3][5] For example, derivatives of 1,8-naphthyridine have shown promise as anti-tubercular agents, and the ability to modify the 3-position can be used to optimize potency and pharmacokinetic properties.[12]

The logical workflow from this key building block to a potential therapeutic agent is depicted below.

G A This compound (Starting Material) B Chemical Diversification (e.g., Cross-Coupling) A->B C Library of Novel 1,8-Naphthyridine Derivatives B->C D Biological Screening (e.g., Anti-TB Assay) C->D E Hit Identification & Lead Optimization D->E F Preclinical Candidate (Potential Drug) E->F

Caption: Drug discovery workflow using this compound.

Beyond medicine, the unique photophysical properties of the 1,8-naphthyridine core make it attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular sensors.[13][16] The ability to tune these properties through substitution at the 3-position makes this compound a valuable precursor in this field as well.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, clothing, and eye protection.[18] Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[18] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-1,8-naphthyridine: A Core Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential characteristics of this compound, a pivotal heterocyclic building block. Our focus extends beyond mere data presentation to elucidate the causal relationships behind its synthesis, reactivity, and application, providing a framework of self-validating scientific principles for its use in advanced chemical research.

The 1,8-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for molecular interactions with biological targets. This scaffold is found in a range of therapeutics, including the pioneering antibacterial agent Nalidixic acid and various fluoroquinolones like Enoxacin.[3] The diverse biological activities associated with 1,8-naphthyridine derivatives—spanning antibacterial, anticancer, antiviral, and anti-inflammatory properties—underscore its importance.[1][2][4]

Within this esteemed class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The bromine atom at the 3-position serves as a versatile chemical handle, enabling a wide array of synthetic transformations and facilitating the construction of complex molecular libraries for drug screening and development. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, synthesis, reactivity, and applications.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design.

Molecular Structure and Identity

This compound is a heterocyclic aromatic compound. The core structure consists of two fused pyridine rings with a bromine substituent on one of them.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical and computational properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability (LogP), and its general reactivity.

PropertyValueSource(s)
CAS Number 17965-78-5[5][6]
Molecular Formula C₈H₅BrN₂[5]
Molecular Weight 209.04 g/mol [5][6][7]
SMILES BrC1=CC2=CC=CN=C2N=C1[5]
Topological Polar Surface Area (TPSA) 25.78 Ų[5]
LogP (calculated) 2.3923[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Spectroscopic Characterization Insights

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthyridine core. The chemical shifts and coupling constants of these protons would be diagnostic for confirming the 3-bromo substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the carbon atoms of the bicyclic system. The signal for the carbon atom directly bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. Spectroscopic data for various 1,8-naphthyridine derivatives confirm these characteristic spectral regions.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a protonated molecular ion [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da (e.g., at m/z 209 and 211), which is an unambiguous confirmation of the presence of a single bromine atom.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the versatile reactivity conferred by the C-Br bond.

Synthetic Strategy

The synthesis of the 1,8-naphthyridine core is often achieved through variations of the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a carbonyl compound.[9][10] For 3-substituted naphthyridines, a common approach involves the cyclization of 2-aminonicotinaldehyde with a compound containing an activated methylene group.

The synthesis of 3-bromo-1,8-naphthyridin-2(1H)-one has been reported, which serves as a close precursor.[11] This involves reacting 2-aminopyridine-3-aldehyde with 2-bromo diethylphosphonoacetic acid. A subsequent deoxygenation/aromatization step would yield the target compound.

SynthesisWorkflow start 2-Aminopyridine-3-aldehyde + 2-Bromo Diethylphosphonoacetic Acid step1 Cyclization Reaction (e.g., with LiCl, DBU in THF) start->step1 intermediate Intermediate: 3-Bromo-1,8-naphthyridin-2(1H)-one step1->intermediate step2 Reduction/Aromatization (e.g., PCl5/POCl3 followed by reduction) intermediate->step2 product Final Product: This compound step2->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This is a representative protocol based on established chemical principles for this class of compounds. Researchers should consult primary literature and perform appropriate safety assessments before implementation.[11]

  • Step 1: Synthesis of 3-Bromo-1,8-naphthyridin-2(1H)-one.

    • To a solution of 2-aminopyridine-3-aldehyde (1.0 eq) and 2-bromo diethylphosphonoacetic acid (1.1 eq) in anhydrous tetrahydrofuran (THF), add lithium chloride (LiCl, 1.2 eq).

    • Cool the mixture to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate.

  • Step 2: Aromatization to this compound.

    • Treat the intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the lactam to a chloro-derivative.

    • The resulting 2-chloro-3-bromo-1,8-naphthyridine can then be subjected to reductive dehalogenation (removing the more labile 2-chloro group) using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product.

    • Purify via recrystallization or column chromatography.

Core Reactivity: The C-Br Bond as a Synthetic Linchpin

The primary value of this compound lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of functional groups at the 3-position, which is a key vector for modulating biological activity.

  • Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, coupling the naphthyridine core with various amines. This is a powerful method for creating libraries of 3-amino-1,8-naphthyridine derivatives, which have shown potential as antibacterial agents.[11]

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling with boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is fundamental for extending the molecular structure and exploring new pharmacophores.

  • Sonogashira Coupling: This allows for the introduction of alkyne functionalities, which can serve as handles for further "click chemistry" modifications or as components of larger conjugated systems.

The nitrogen atoms of the naphthyridine ring can also act as bidentate chelate ligands for metal ions, a property that has been explored in coordination chemistry.[12]

Reactivity cluster_coupling Cross-Coupling Reactions reactant This compound buchwald Buchwald-Hartwig (+ R₂NH, Pd catalyst) reactant->buchwald suzuki Suzuki (+ R-B(OH)₂, Pd catalyst) reactant->suzuki sonogashira Sonogashira (+ Alkyne, Pd/Cu catalyst) reactant->sonogashira product_amine 3-Amino Derivatives (C-N bond) buchwald->product_amine product_aryl 3-Aryl/Alkyl Derivatives (C-C bond) suzuki->product_aryl product_alkyne 3-Alkynyl Derivatives (C-C bond) sonogashira->product_alkyne

Caption: Key cross-coupling reactions utilizing this compound.

Part 3: Applications in Research and Development

The synthetic versatility of this compound translates directly to its wide-ranging applications, primarily in the discovery of new therapeutic agents.

A Gateway to Novel Therapeutics

The 1,8-naphthyridine scaffold is a proven pharmacophore. By using this compound as a starting material, researchers can systematically modify the molecule to optimize its interaction with specific biological targets.

  • Anticancer Agents: The 1,8-naphthyridine core has been investigated for its anticancer properties, with some derivatives showing potent cytotoxic activity against cell lines such as MCF7 (breast cancer). The ability to diversify the 3-position allows for fine-tuning of activity and selectivity.

  • Antibacterial Agents: This is the most established therapeutic area for this scaffold. Research continues into novel derivatives to combat the rise of multi-resistant bacterial strains.[4] Studies have shown that some 1,8-naphthyridine derivatives can modulate and enhance the activity of existing antibiotics like fluoroquinolones, representing a promising strategy to overcome bacterial resistance.[4][13]

  • Anti-mycobacterial Agents: The global health threat of tuberculosis has spurred the search for new treatments. Substituted 1,8-naphthyridine-3-carbonitrile analogues have been designed and synthesized, with some showing potent activity against Mycobacterium tuberculosis.

Use in Materials Science

While less explored than its medicinal applications, the rigid, aromatic nature of the 1,8-naphthyridine core suggests potential uses in materials science. The unique electronic properties and ability to coordinate with metals could make its derivatives suitable for development as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs).

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard Identification

Based on data for structurally related compounds, this compound should be handled as a potentially hazardous substance.[14][15]

  • GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

Recommended Storage

For long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. Commercial suppliers often recommend storage under an inert atmosphere at 2-8°C.[16]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined molecular structure, predictable reactivity, and position within the privileged 1,8-naphthyridine family make it an indispensable building block for the synthesis of novel compounds with significant therapeutic potential. The ability to leverage the C-Br bond for a host of cross-coupling reactions provides chemists with a reliable and efficient pathway to generate molecular diversity, accelerating the discovery of next-generation drugs to address pressing global health challenges.

References

A Technical Guide to the Synthesis of 3-Bromo-1,8-naphthyridine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary: The Strategic Importance of 3-Bromo-1,8-naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and material science applications. Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] Within this class, this compound stands out as a pivotal synthetic intermediate. The bromine atom at the C3 position serves as a versatile handle for introducing molecular diversity through a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

This guide provides an in-depth analysis of the principal synthetic pathways to this compound. We will move beyond simple procedural recitation to explore the mechanistic rationale behind two core strategies: the direct bromination of a pre-formed naphthyridine ring and the more regioselective Sandmeyer reaction from an amino precursor. Each section is designed to provide the field-proven insights necessary for successful laboratory implementation, supported by detailed protocols and comparative data.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two fundamentally different directions, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for stringent regiochemical control.

  • Strategy A: Ring Construction followed by Electrophilic Bromination. This approach involves first assembling the 1,8-naphthyridine core, typically via a condensation reaction like the Friedländer synthesis, and subsequently introducing the bromine atom. While conceptually straightforward, it faces the challenge of controlling the position of bromination on an electron-deficient heteroaromatic system.

  • Strategy B: Functional Group Interconversion via the Sandmeyer Reaction. This elegant and highly reliable method begins with a pre-functionalized precursor, 3-Amino-1,8-naphthyridine. The amino group acts as a directing group that is then converted to the target bromo-substituent via a diazonium salt intermediate. This pathway offers superior regioselectivity.

The following diagram illustrates these divergent strategic approaches.

G cluster_0 Strategy A: Post-Bromination cluster_1 Strategy B: Sandmeyer Reaction A1 2-Aminonicotinaldehyde + Active Methylene Compound A2 Friedländer Annulation A1->A2 A3 1,8-Naphthyridine Core A2->A3 A4 Electrophilic Bromination (e.g., NBS, Br2) A3->A4 A5 This compound + Other Isomers A4->A5 B1 Synthesis of 3-Amino-1,8-naphthyridine B2 Diazotization (NaNO2, HBr) B1->B2 B3 Sandmeyer Reaction (CuBr) B2->B3 B4 This compound B3->B4

Figure 1: High-level overview of the two primary synthetic strategies for obtaining this compound.

Data Summary: Pathway Comparison

The following table provides a quantitative and qualitative comparison of the two main synthetic routes.

FeatureStrategy A: Electrophilic BrominationStrategy B: Sandmeyer Reaction
Key Starting Materials 2-Aminonicotinaldehyde, Carbonyl Compounds3-Amino-1,8-naphthyridine
Regioselectivity Moderate to Low; risk of isomeric mixturesExcellent; specifically targets the C3 position
Number of Steps 2 (Core Synthesis + Bromination)2 (Diazotization + Displacement)
Key Advantages Utilizes the parent naphthyridine coreHigh purity of the desired regioisomer
Challenges Controlling bromination site; separation of isomersSynthesis and handling of the amino precursor; stability of diazonium salt

In-Depth Analysis of Synthesis Pathways

Strategy A: Friedländer Annulation and Subsequent Bromination

The Friedländer synthesis is a robust and widely adopted method for constructing the 1,8-naphthyridine ring system.[3][4] The reaction proceeds via an acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group (e.g., a ketone or β-ketoester), followed by cyclization and dehydration.

Causality Behind Experimental Choices: The choice of catalyst is critical. While traditional methods employed harsh acid or base catalysts, modern approaches favor greener alternatives like ionic liquids or operate in water, which can improve yields and simplify workup.[4][5]

Once the 1,8-naphthyridine core is formed, the challenge shifts to regioselective bromination. The pyridine rings are electron-deficient, making them less susceptible to electrophilic aromatic substitution than benzene. Direct bromination with reagents like N-bromosuccinimide (NBS) or molecular bromine often requires forcing conditions and can lead to a mixture of products, complicating purification.[6][7] The reaction proceeds via an addition-elimination pathway, where the electrophile attacks the π-system.[8] The precise substitution pattern is dictated by the subtle electronic effects of the two nitrogen atoms and any existing substituents.

Strategy B: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halides.[9][10] Its primary advantage in this context is unequivocal regiochemical control. The synthesis begins with 3-Amino-1,8-naphthyridine, ensuring that the final bromine atom is placed exclusively at the C3 position.

The process involves two distinct, sequential steps performed in a one-pot fashion:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a reactive diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

  • Copper-Catalyzed Displacement: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) bromide. The copper catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion.

The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating a radical intermediate and releasing nitrogen gas, a powerful thermodynamic driving force for the reaction.

The following diagram details the key steps of this highly reliable pathway.

G cluster_0 Sandmeyer Reaction Workflow S1 Start: 3-Amino-1,8-naphthyridine S2 Step 1: Diazotization Reagents: NaNO2, HBr Conditions: 0-5 °C S1->S2 Add amine to cold acid S3 Intermediate: 1,8-Naphthyridin-3-yldiazonium salt S2->S3 Form diazonium salt S4 Step 2: Displacement Reagent: CuBr S3->S4 Add to Cu(I) catalyst S5 Product: This compound S4->S5 Release N2 gas

References

The Versatile Pharmacophore: A Technical Guide to the Biological Activities of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[2][3] This versatility has captured the attention of researchers, establishing 1,8-naphthyridine derivatives as promising candidates for the development of novel therapeutic agents against a multitude of diseases.[4] This technical guide provides an in-depth exploration of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, complete with mechanistic insights, quantitative data, and detailed experimental protocols.

A Legacy of Discovery: From Antibacterial Agent to Broad-Spectrum Therapeutic

The journey of 1,8-naphthyridines into the pharmaceutical landscape began with a pivotal discovery in 1962: nalidixic acid.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1][5] This landmark discovery not only introduced a new class of chemotherapeutic agents but also laid the foundation for the development of the vast quinolone family of antibiotics.[1] Since then, extensive research has unveiled a remarkable array of pharmacological properties, solidifying the 1,8-naphthyridine core as a versatile pharmacophore.[6]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,8-Naphthyridine derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[7][8] Their anticancer potential stems from their ability to interfere with multiple crucial cellular processes, primarily through the inhibition of key enzymes involved in DNA replication and cell signaling.[8][9]

Mechanisms of Antineoplastic Action

The anticancer efficacy of 1,8-naphthyridine derivatives is often attributed to two primary mechanisms:

  • Topoisomerase Inhibition: Certain derivatives function as potent inhibitors of topoisomerases, particularly topoisomerase II.[8][10] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[8][11] Voreloxin is a notable example of a 1,8-naphthyridine derivative that targets topoisomerase II.[8]

  • Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives act as inhibitors of various protein kinases.[2][8][12] Protein kinases are pivotal components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Key kinase targets for 1,8-naphthyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds attractive candidates for targeted cancer therapy.[8][9][13]

cluster_0 Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->Receptor Tyrosine Kinase Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: General kinase inhibition pathway targeted by 1,8-naphthyridine derivatives.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[7][14]
K-562 (Leukemia)0.77[7][14]
Compound 29 PA-1 (Ovarian)0.41[7][14]
SW620 (Colon)1.4[7][14]
Compound 36 PA-1 (Ovarian)1.19[7][14]
Compound 12 HBL-100 (Breast)1.37[15][16]
Compound 17 KB (Oral)3.7[15][16]
Compound 22 SW-620 (Colon)3.0[15][16]
Compound 10c MCF7 (Breast)1.47[17]
Compound 8d MCF7 (Breast)1.62[17]
Compound 4d MCF7 (Breast)1.68[17]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of 1,8-naphthyridine derivatives against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity: Continuing the Legacy of Nalidixic Acid

Building upon the foundational discovery of nalidixic acid, research into the antimicrobial properties of 1,8-naphthyridine derivatives continues to be a vibrant area.[18][19] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6][18]

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[11][18][20][21] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital processes and ultimately bacterial cell death.[5][11] Some derivatives have also been shown to inhibit other bacterial enzymes and efflux pumps, which can contribute to their antibacterial efficacy and ability to overcome drug resistance.[11][18]

cluster_1 Bacterial Cell Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Binds DNA Replication & Transcription DNA Replication & Transcription DNA Gyrase->DNA Replication & Transcription Enables 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->DNA Gyrase Inhibits Bacterial Cell Death Bacterial Cell Death DNA Replication & Transcription->Bacterial Cell Death

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Potentiation of Existing Antibiotics

An exciting area of research is the ability of some 1,8-naphthyridine derivatives to enhance the activity of existing antibiotics, particularly fluoroquinolones, against multi-resistant bacterial strains.[18][22] While some of these derivatives may not possess strong intrinsic antibacterial activity, they can act as synergists by inhibiting bacterial resistance mechanisms such as efflux pumps.[11][22]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a bacterium.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have shown promise as antiviral and anti-inflammatory agents.[2][3][8]

Antiviral Potential

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[8][23] The precise mechanisms of their antiviral action are still under investigation but represent a promising avenue for the development of new antiviral therapies.[8]

Anti-inflammatory Effects

Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory activity.[2][7][15][24][25] This is often evaluated by their ability to modulate the secretion of pro-inflammatory cytokines and chemokines from immune cells, such as dendritic cells.[15][16] The molecular link between inflammation and cancer also suggests that the anti-inflammatory properties of these compounds may contribute to their anticancer effects.[14]

Cardiovascular Effects

The pharmacological versatility of 1,8-naphthyridines extends to the cardiovascular system. Certain derivatives have been investigated for their potential as β-receptor antagonists.[26][27] Additionally, some have been shown to inhibit platelet aggregation, suggesting a potential role in the prevention or treatment of thrombotic events.[2][28]

The Future of 1,8-Naphthyridine Derivatives in Drug Discovery

The 1,8-naphthyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[1][8] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry.[1][3] Future research will likely focus on the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new therapeutic applications and a deeper understanding of their mechanisms of action will undoubtedly unlock the full potential of this privileged heterocyclic system.

References

Spectroscopic Characterization of 3-Bromo-1,8-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

Molecular Structure and Key Features

3-Bromo-1,8-naphthyridine possesses a planar, bicyclic aromatic system containing two nitrogen atoms. The bromine substituent at the C-3 position introduces significant electronic and steric effects, which are crucial in interpreting its spectroscopic behavior.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the aromatic system.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0dJ(H2,H4) ≈ 2.0-2.5
H-48.2 - 8.4dJ(H4,H2) ≈ 2.0-2.5
H-57.5 - 7.7ddJ(H5,H6) ≈ 8.0-8.5, J(H5,H7) ≈ 1.5-2.0
H-68.0 - 8.2ddJ(H6,H5) ≈ 8.0-8.5, J(H6,H7) ≈ 4.0-4.5
H-78.9 - 9.1ddJ(H7,H6) ≈ 4.0-4.5, J(H7,H5) ≈ 1.5-2.0
  • H-2 and H-4: These protons are on the same pyridine ring as the bromine atom. The deshielding effect of the adjacent nitrogen (N-1) and the bromine at C-3 would place H-2 and H-4 at a relatively downfield chemical shift. They are expected to appear as doublets due to meta-coupling.

  • H-5, H-6, and H-7: These protons are on the second pyridine ring. Their chemical shifts will be characteristic of a 2,3-disubstituted pyridine system. H-7, being alpha to a nitrogen atom (N-8), is expected to be the most deshielded of this spin system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Eight distinct signals are expected for the eight carbon atoms of the naphthyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4138 - 142
C-4a135 - 140
C-5122 - 126
C-6136 - 140
C-7152 - 156
C-8a145 - 150

The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift in the range of 120-125 ppm. The carbons adjacent to the nitrogen atoms (C-2, C-7, and C-8a) will be shifted downfield.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of 1,8-naphthyridine derivatives is as follows[1]:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Br bond.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
C=C and C=N stretching1400 - 1600Medium to Strong
C-H in-plane bending1000 - 1300Medium
C-H out-of-plane bending700 - 900Strong
C-Br stretch500 - 600Medium
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common sample preparation technique[2]:

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Place the finely ground mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

G cluster_workflow IR Spectroscopy Workflow (KBr Pellet) A Grind Sample with KBr B Form Pellet under Pressure A->B C Acquire Spectrum in FTIR B->C

Figure 2. Workflow for IR Spectroscopy using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

  • Molecular Ion (M⁺): [C₈H₅⁷⁹BrN₂]⁺ at m/z = 208

  • Molecular Ion (M+2): [C₈H₅⁸¹BrN₂]⁺ at m/z = 210

Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of bromine and subsequent fragmentation of the naphthyridine ring.

  • [M-Br]⁺: Loss of a bromine radical would result in a fragment at m/z = 129.

  • Further fragmentation of the [C₈H₅N₂]⁺ ion could lead to the loss of HCN, resulting in smaller fragments.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows[1]:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound, a key building block in synthetic and medicinal chemistry. While experimental data for this specific compound is not widely published, the provided information, based on the analysis of related structures and fundamental spectroscopic principles, offers a valuable resource for researchers. The included experimental protocols serve as a practical guide for the characterization of this and similar 1,8-naphthyridine derivatives.

References

Solubility and stability of 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound serves as a critical building block in the synthesis of these more complex, biologically active molecules.[2] Its utility in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. These parameters are not merely academic; they are cornerstones for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of biological assay data.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important chemical entity. We will explore theoretical considerations, present standardized experimental protocols, and discuss the analytical techniques necessary for its characterization, all within the context of established regulatory frameworks.

Core Physicochemical Properties

A molecule's behavior in solution and under stress is dictated by its intrinsic physicochemical properties. For this compound, these key descriptors provide the first clues to its handling and formulation.

PropertyValueSource
CAS Number 17965-78-5ChemScene[3]
Molecular Formula C₈H₅BrN₂ChemScene[3]
Molecular Weight 209.04 g/mol ChemScene[3]
Topological Polar Surface Area (TPSA) 25.78 ŲChemScene[3]
LogP (calculated) 2.39ChemScene[3]
Appearance Typically a solidInferred
Storage 4°CChemScene[3]

The calculated LogP value of 2.39 suggests that this compound is a moderately lipophilic compound, predicting limited solubility in aqueous media but better solubility in various organic solvents. The presence of two nitrogen atoms in the aromatic system provides sites for hydrogen bonding, which can influence its interaction with protic solvents.

Solubility Profile

Solubility is a critical parameter that affects everything from reaction kinetics in synthesis to bioavailability in pharmacology. While specific quantitative solubility data for this compound is not extensively published, a systematic approach can be employed for its determination.

Qualitative Solubility Assessment

Based on its structure and the properties of similar heterocyclic compounds, this compound is expected to be soluble in common polar aprotic and some polar protic organic solvents. A related compound, 4-bromo-1,8-naphthalic anhydride, shows solubility in solvents like acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO).[4][5] It is reasonable to hypothesize a similar solubility profile for this compound.

Expected Solubility:

  • High: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Moderate: Acetone, Ethyl Acetate, Ethanol, Methanol

  • Low to Insoluble: Water, Hexanes, Toluene

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative estimates, empirical determination is essential. The analytical stirred-flask method is a reliable technique for accurately measuring solubility.[5]

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., ethanol) in a sealed, thermostated vessel. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Cease stirring and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. This is often accomplished by filtering through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the collected sample with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

This entire process should be repeated at different temperatures to understand the thermodynamic properties of the dissolution process.[5]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to known volume of solvent B Stir at constant temperature (24-48 hours) A->B C Cease stirring, allow to settle B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Quantify concentration via HPLC-UV E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Forced Degradation

Understanding the chemical stability of a compound is mandated by regulatory agencies like the FDA and is a core component of the International Council for Harmonisation (ICH) guidelines.[6][7] Forced degradation studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8]

Overview of Forced Degradation

Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.[6] The typical stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[8][9] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradation products without destroying the molecule entirely.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).[9]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.[9]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.[8]

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). A separate solution may also be heated.

    • Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6]

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the number of degradation products, and assess the peak purity of the parent compound.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Guidelines) Start This compound (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution, 80°C) Start->Thermal Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analysis Analyze all samples at various time points using Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways Validate Analytical Method Analysis->Report

Caption: Overview of a Forced Degradation Study Workflow.

Analytical Methodologies

A robust analytical method is the backbone of any solubility or stability study. For a compound like this compound, a stability-indicating HPLC method is the gold standard.[9]

Definition: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[9]

Development of a Stability-Indicating HPLC Method

The development process is iterative and aims to achieve adequate separation between the parent peak and all potential degradation product peaks.

Key Steps:

  • Column and Mobile Phase Screening: Start with a versatile column, such as a C18 stationary phase. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to find conditions that provide good peak shape and retention for the parent compound.

  • Method Optimization: Use samples from the forced degradation study, particularly a mixture of samples from all stress conditions, to optimize the method. The primary goal is to resolve the parent peak from all degradation product peaks. This may involve adjusting the gradient slope, temperature, and flow rate.

  • Detector Wavelength Selection: Select a UV wavelength that provides a good response for both the parent compound and the degradation products, often determined using a photodiode array (PDA) detector.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, impurities). This is the most crucial aspect of a SIM.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

    • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization: SIM Development Logic

G A Select Column & Mobile Phase B Inject Unstressed Compound (Optimize Retention & Peak Shape) A->B C Inject Mixed Degradation Sample B->C D Assess Specificity: Are all peaks resolved? C->D E No D->E F Yes D->F G Modify Method: - Gradient Slope - pH - Temperature E->G H Perform Full Method Validation (ICH Q2 Guidelines) F->H G->C I Validated Stability- Indicating Method H->I

Caption: Logical Flow for Stability-Indicating Method Development.

Conclusion

This compound is a valuable starting material for the synthesis of novel therapeutics. A comprehensive understanding and empirical determination of its solubility and stability are non-negotiable prerequisites for its successful application in research and development. While theoretical predictions provide a starting point, the protocols outlined in this guide for quantitative solubility measurement and forced degradation analysis represent the standard required to generate the robust data needed for informed decision-making. The development of a validated, stability-indicating analytical method is the linchpin that ensures the accuracy of all generated data. By adhering to these scientific principles and regulatory guidelines, researchers can confidently advance their discoveries from the laboratory to clinical development.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 3-Bromo-1,8-naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, recognized for its versatile biological activities.[1][2] Derivatives of this core structure are investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neurodegenerative disease treatments.[1][3][4] this compound (CAS No. 17965-78-5) serves as a critical building block in the synthesis of these advanced derivatives.[5][6] The bromine atom at the 3-position is a versatile synthetic handle, enabling chemists to introduce diverse functional groups through cross-coupling reactions and other transformations, thereby generating novel compounds for biological screening.[5][7]

Given its integral role in the development of potential new therapeutics, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth framework for researchers, scientists, and drug development professionals, moving beyond mere procedural steps to explain the chemical rationale behind recommended safety protocols.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational aspect of safe laboratory practice is a complete understanding of the potential hazards associated with a chemical. This compound is a solid, typically a yellow to brown powder, that presents several health and safety risks that must be managed through appropriate controls.[8]

Globally Harmonized System (GHS) Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows. This classification provides an immediate, standardized understanding of its primary hazards.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute toxicity, oralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[9]Warning[10][11]
Skin corrosion/irritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[9]Warning[10][11]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[9]Warning[10][11]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[9]Warning[10][11]
Physicochemical and Reactivity Profile

Understanding the chemical nature of this compound is key to anticipating and preventing hazardous situations.

  • Reactivity: The presence of the bromine atom on the electron-deficient naphthyridine ring system makes the compound susceptible to nucleophilic substitution reactions.[7] It is generally stable under ambient conditions but should be considered sensitive to strong nucleophiles and strong oxidizing agents.[7][12] Contact with incompatible materials can lead to vigorous reactions, compromising sample integrity and potentially creating a hazardous situation.

Section 2: Safe Handling Protocols and Engineering Controls

The causality behind safe handling is to minimize all potential routes of exposure—inhalation, ingestion, and skin/eye contact. This requires a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[16] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[10][16]

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[12] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[12]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent direct contact with the chemical.[16]

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesANSI Z87.1 compliant[16][17]Protects against chemical dust and splashes.[16]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[16]Prevents direct skin contact and subsequent irritation.[16]
Body Protection Laboratory CoatFlame-resistant, fully buttoned.[16]Protects skin and personal clothing from contamination.[16]
Foot Protection Closed-Toe ShoesMade of a non-porous material.Protects feet from spills.[16]
Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step mitigates a specific risk identified in Section 1.

  • Preparation: Before handling, ensure the fume hood is operational and the work surface is clean and decontaminated. Cover the work surface with disposable bench paper to contain any minor spills.[16]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Use an analytical balance inside the fume hood for weighing.

    • To minimize dust generation, use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or directly into the reaction vessel.[16] Avoid pouring the powder.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • If preparing a solution, add the solid this compound to the solvent slowly while stirring.[16] This prevents clumping and potential splashing.

    • Keep the solution container capped when not in use.[16]

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any other equipment used.

    • Wipe down the work surface in the fume hood.

    • Dispose of contaminated bench paper and gloves in the appropriate halogenated solid waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[10][12]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling prep_hood Verify Fume Hood Operation prep_area Prepare Work Area (Disposable Bench Paper) prep_hood->prep_area don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Solid Carefully (Use Spatula, Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer close_container Securely Close Stock Container transfer->close_container decontaminate Decontaminate Equipment close_container->decontaminate dispose_waste Dispose of Contaminated Items (Gloves, Paper) in Halogenated Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands G cluster_storage Designated Chemical Storage Area start Receiving Compound check_container Is container intact and properly sealed? start->check_container storage_cabinet Store in a cool, dry, well-ventilated cabinet check_container->storage_cabinet Yes reject Quarantine & Contact Supplier check_container->reject No segregate Segregate from Incompatibles (Oxidizers, Strong Acids) storage_cabinet->segregate lockup Store in Locked Cabinet segregate->lockup log_inventory Log in Chemical Inventory lockup->log_inventory

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Historical Discovery and Development of 1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey from a relatively obscure chemical entity to a "privileged scaffold" is a testament to serendipitous discovery, innovative synthetic chemistry, and a deepening understanding of its diverse biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical milestones, pivotal synthetic methodologies, and the ever-expanding therapeutic potential of 1,8-naphthyridine derivatives. We will delve into the seminal discovery of this scaffold, the groundbreaking development of nalidixic acid, the evolution of synthetic strategies, and the mechanistic intricacies that underpin its broad spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

The Genesis of a Scaffold: From Obscurity to the Pharmaceutical Forefront

The narrative of the 1,8-naphthyridine scaffold begins in the early 20th century. While there are six possible isomers of naphthyridine, the 1,8-isomer has emerged as the most extensively studied and therapeutically relevant.

The Initial Synthesis: A Quiet Beginning (1927)

The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[1][2] This initial breakthrough, however, did not immediately spark widespread interest in the scientific community. The early synthetic routes were often cumbersome, and the full biological potential of the scaffold remained largely unexplored.

The Turning Point: The Serendipitous Discovery of Nalidixic Acid (1962)

The trajectory of 1,8-naphthyridine research was irrevocably altered in 1962 with the landmark discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1][3] This discovery was a watershed moment, establishing 1,8-naphthyridine as a novel chemotherapeutic agent and laying the foundation for the development of the vast and clinically crucial quinolone family of antibiotics.[1] Nalidixic acid was subsequently approved for the treatment of urinary tract infections, solidifying the therapeutic importance of the 1,8-naphthyridine core.

The Synthetic Blueprint: Constructing the 1,8-Naphthyridine Core

The exploration and development of 1,8-naphthyridine derivatives have been intrinsically linked to the advancement of efficient and versatile synthetic methodologies. While numerous methods exist, the Friedländer annulation has remained a cornerstone technique.

The Workhorse: The Friedländer Annulation

The Friedländer synthesis is widely regarded as one of the most direct and high-yielding methods for constructing the 1,8-naphthyridine core.[1] This reaction involves the condensation of 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing an α-methylene group, such as a ketone, aldehyde, or ester, under acidic or basic conditions.[4]

This protocol, adapted from a greener methodology, utilizes water as a solvent, enhancing the environmental friendliness of the synthesis.[2][5]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone)

  • Choline hydroxide (catalyst)

  • Water (solvent)

  • Ethyl acetate (for extraction)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1-1.5 equivalents) in water.

  • Add a catalytic amount of choline hydroxide (e.g., 1 mol%).

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_workflow Friedländer Synthesis Workflow Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Reaction Reaction in Water with Choline Hydroxide Catalyst Reactants->Reaction Condensation Workup Extraction with Ethyl Acetate Reaction->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Product Purified 1,8-Naphthyridine Derivative Purification->Product

Caption: A generalized workflow for the Friedländer synthesis of 1,8-naphthyridine derivatives.

Alternative Synthetic Routes

While the Friedländer synthesis is prevalent, other methods have been developed to access the 1,8-naphthyridine scaffold, offering alternative pathways and accommodating a wider range of substrates. These include:

  • Skraup Synthesis: A classic method for quinoline synthesis that can be adapted for naphthyridines, though often requiring harsh conditions.[4]

  • Combes Quinoline Synthesis: Another traditional method that can be applied to naphthyridine synthesis.[4]

  • Multi-component Reactions: Modern approaches that allow for the construction of complex 1,8-naphthyridine derivatives in a single step from multiple starting materials.[6][7]

  • Copper-catalyzed Annulation: A newer method involving the [5 + 1] annulation of 2-ethynylanilines.[7]

A Spectrum of Biological Activity: The Therapeutic Promise of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold has proven to be a remarkably versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[8][9][10]

Antimicrobial Powerhouse: From Nalidixic Acid to Modern Antibiotics

The initial discovery of nalidixic acid's antibacterial properties opened the floodgates for the development of a plethora of antimicrobial agents based on the 1,8-naphthyridine core.

Mechanism of Action: Nalidixic acid and its successors, the fluoroquinolones, exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these drugs introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

G cluster_pathway Mechanism of Action of Nalidixic Acid Nalidixic_Acid Nalidixic Acid DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Nalidixic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by nalidixic acid, leading to cell death.

Table 1: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Nalidixic AcidE. coli4-128[3]
EnoxacinE. coli0.05-0.2[10]
TosufloxacinS. pneumoniae0.12[3]
GemifloxacinS. pneumoniae0.03[3]
The Fight Against Cancer: A New Generation of Cytotoxic Agents

In recent decades, the 1,8-naphthyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[11]

Mechanism of Action: The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[12] Voreloxin, a notable example, is a first-in-class anticancer quinolone derivative that intercalates into DNA and poisons topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[12]

Table 2: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
VoreloxinHL-60 (Leukemia)0.1-0.5[12]
Compound 29PA-1 (Ovarian)0.41[13]
Compound 36PA-1 (Ovarian)1.19[13]
Compound 47MIAPaCa (Pancreatic)0.41[13]
Compound 12HBL-100 (Breast)1.37[13][14]
Broadening the Horizon: Antiviral and Anti-inflammatory Potential

The therapeutic utility of 1,8-naphthyridines extends beyond antimicrobial and anticancer applications. Numerous derivatives have demonstrated promising antiviral and anti-inflammatory activities.[8][15]

  • Antiviral Activity: Certain 1,8-naphthyridine derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[9][15] The mechanisms of action are varied and are an active area of research.

  • Anti-inflammatory Activity: Several 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess significant anti-inflammatory properties, often by modulating the production of pro-inflammatory cytokines.[14][16][17]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research into 1,8-naphthyridine derivatives has led to a deeper understanding of their structure-activity relationships (SAR), providing crucial insights for the rational design of more potent and selective therapeutic agents.

  • Antimicrobial SAR: For antimicrobial activity, modifications at the N-1, C-3, C-6, and C-7 positions of the 1,8-naphthyridine core have been extensively explored. The presence of a fluorine atom at C-6 and a piperazinyl group at C-7 are common features in many potent fluoroquinolone antibiotics.[3] The nature of the substituent at N-1 also significantly influences the antibacterial spectrum and potency.[18][19][20][21]

  • Anticancer SAR: In the context of anticancer activity, the substituents at various positions of the 1,8-naphthyridine ring play a critical role in determining the cytotoxicity and mechanism of action.[12] For instance, bulky lipophilic groups at the C-2 position have been shown to be beneficial for potent activity against certain cancer cell lines.[12] The nature of the side chain at the C-3 position can also significantly impact the anticancer efficacy.[13]

Conclusion and Future Perspectives

The journey of the 1,8-naphthyridine scaffold from its initial synthesis in 1927 to its current status as a privileged structure in drug discovery is a compelling narrative of scientific progress. The serendipitous discovery of nalidixic acid was a pivotal moment that unveiled the immense therapeutic potential of this heterocyclic system. Continuous innovation in synthetic methodologies has made a diverse array of derivatives more accessible, fueling the exploration of their biological activities. The proven success of 1,8-naphthyridine-based drugs in treating bacterial infections and the promising results in cancer, viral infections, and inflammatory diseases ensure that this scaffold will remain a focal point of research for years to come. Future endeavors will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced side effects, further solidifying the legacy of the 1,8-naphthyridine core in modern medicine.

References

Methodological & Application

The Versatility of 3-Bromo-1,8-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold and the Imperative of C-3 Functionalization

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this scaffold is paramount for the modulation of its physicochemical and pharmacological profiles. Among the various positions on the naphthyridine ring, the C-3 position is of particular interest for derivatization to explore structure-activity relationships (SAR). 3-Bromo-1,8-naphthyridine serves as a versatile and readily accessible building block for introducing a wide array of molecular complexity at this crucial position through palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in several seminal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, as well as palladium-catalyzed cyanation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower researchers in their synthetic endeavors.

Diagrammatic Overview of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation (or related steps for Heck and cyanation), and reductive elimination. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

Cross-Coupling Cycle General Catalytic Cycle of Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The choice of catalyst and ligand can significantly impact reaction efficiency, especially with heteroaromatic substrates where the nitrogen atoms can coordinate to the palladium center.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For heteroaromatic substrates, bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination and prevent catalyst deactivation.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and substrate scope.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 3-Aryl-1,8-naphthyridines

This protocol is adapted from established procedures for the Suzuki coupling of related heteroaryl halides.[2][8][9]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents) or PdCl₂(dppf) (0.02 - 0.05 equivalents)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,8-naphthyridine.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Readily available and effective for a broad range of substrates.
Ligand PPh₃ or dppf (part of the catalyst complex)Provides good stability and reactivity.
Base K₂CO₃ or Cs₂CO₃Effectively activates the boronic acid. Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane/Water (4:1)Good solubility for both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][10] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos) families, are highly effective.[1][11][12] These ligands promote the challenging reductive elimination step to form the C-N bond and prevent β-hydride elimination, a common side reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Detailed Protocol: Synthesis of 3-Amino-1,8-naphthyridines

This protocol is based on established procedures for the amination of related heteroaryl halides.[1][13][14]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (0.01 - 0.05 equivalents)

  • XPhos or another suitable bulky phosphine ligand (0.02 - 0.10 equivalents)

  • NaOtBu or LiHMDS (1.2 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (NaOtBu, 1.5 eq).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Precursor Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination and prevent side reactions.[1]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases to deprotonate the amine.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents compatible with strong bases.
Temperature 80 - 110 °CEnsures a reasonable reaction rate for most substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes. Copper-free variations of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10][11]

Causality Behind Experimental Choices:
  • Palladium Catalyst: Standard palladium catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are effective.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in some cases.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

Detailed Protocol: Synthesis of 3-Alkynyl-1,8-naphthyridines

This protocol is adapted from general Sonogashira coupling procedures.[4][17]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.01 - 0.05 equivalents)

  • CuI (0.02 - 0.10 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous THF or DMF

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine or DiisopropylamineActs as both a base and a solvent in some cases.
Solvent Anhydrous THF or DMFGood solubility for the reactants and catalyst.
Temperature Room temperature to 60 °CMild conditions are often sufficient for this reaction.

Heck Reaction: Vinylation of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][18] It is a powerful method for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:
  • Catalyst: Palladium sources like Pd(OAc)₂ or PdCl₂ are commonly used.

  • Ligand: Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often employed to stabilize the catalyst and promote the reaction.

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or an organic base such as Et₃N is used to neutralize the HX generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to achieve the required reaction temperatures.

Detailed Protocol: Synthesis of 3-Vinyl-1,8-naphthyridines

This protocol is a general procedure for the Heck reaction of aryl bromides.[19][20]

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate, 1.1 - 1.5 equivalents)

  • Pd(OAc)₂ (0.01 - 0.05 equivalents)

  • PPh₃ (0.02 - 0.10 equivalents)

  • Na₂CO₃ or Et₃N (1.5 - 2.5 equivalents)

  • Anhydrous DMF or NMP

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF) and the alkene (1.2 eq).

  • Seal the tube and heat the reaction mixture in an oil bath at 100-140 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Precursor Pd(OAc)₂A common and relatively inexpensive palladium source.
Ligand PPh₃A standard phosphine ligand for Heck reactions.
Base Na₂CO₃ or Et₃NNeutralizes the acid byproduct.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents are typically required.
Temperature 100 - 140 °CHigher temperatures are often necessary to drive the reaction to completion.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane and an organic halide.[21][22][23] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, although their toxicity is a significant drawback.

Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices.

  • Ligand: Phosphine ligands are typically used, often as part of the catalyst complex.

  • Solvent: Anhydrous, non-polar solvents like toluene or THF are generally used.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.

Detailed Protocol: Synthesis of 3-Substituted-1,8-naphthyridines

This protocol is based on general procedures for the Stille coupling.[21][24][25]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin or tributyl(aryl)tin, 1.1 - 1.2 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents)

  • Anhydrous toluene or THF

  • Aqueous KF solution (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the organostannane (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C). Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add an aqueous solution of KF. Stir for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄A reliable and commonly used catalyst for Stille couplings.
Solvent Anhydrous Toluene or THFNon-polar solvents are generally preferred.
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction.
Workup Aqueous KFEffectively removes toxic tin byproducts.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The palladium-catalyzed cyanation of aryl halides is a valuable transformation for the synthesis of aromatic nitriles, which are important intermediates in organic synthesis.[5][26]

Causality Behind Experimental Choices:
  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic than alkali metal cyanides and its slow dissolution can help prevent catalyst poisoning. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic alternative.[26]

  • Catalyst and Ligand: A palladium source like Pd₂(dba)₃ in combination with a phosphine ligand such as dppf is often effective.

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used.

Detailed Protocol: Synthesis of 3-Cyano-1,8-naphthyridine

This protocol is adapted from established cyanation procedures.[5][26]

Materials:

  • This compound

  • Zn(CN)₂ (0.6 - 1.0 equivalents)

  • Pd₂(dba)₃ (0.01 - 0.05 equivalents)

  • dppf (0.02 - 0.10 equivalents)

  • Anhydrous DMF or DMAc

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), Zn(CN)₂ (0.7 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture in an oil bath at 120-150 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Cyanide Source Zn(CN)₂Less toxic than other cyanide sources and helps to avoid catalyst poisoning.
Catalyst System Pd₂(dba)₃ / dppfAn effective combination for cyanation reactions.
Solvent Anhydrous DMF or DMAcHigh-boiling polar aprotic solvents are required for this transformation.
Temperature 120 - 150 °CHigher temperatures are generally necessary for the cyanation of aryl bromides.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up a cross-coupling reaction under an inert atmosphere.

Experimental Workflow Typical Cross-Coupling Reaction Workflow Start Start FlameDry Flame-dry glassware Start->FlameDry AddSolids Add solid reagents (aryl halide, coupling partner, base, catalyst) FlameDry->AddSolids InertAtmosphere Evacuate and backfill with inert gas (3x) AddSolids->InertAtmosphere AddLiquids Add degassed solvents and liquid reagents InertAtmosphere->AddLiquids Heat Heat to desired temperature and stir AddLiquids->Heat Monitor Monitor reaction progress (TLC, GC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of C-3 functionalized 1,8-naphthyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for achieving this. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can efficiently access novel compounds for applications in drug discovery and materials science. It is always recommended to perform small-scale optimization experiments for new substrates to determine the ideal reaction conditions.

References

Application Notes & Protocols: 3-Bromo-1,8-naphthyridine as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic value. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1,8-naphthyridine core is a quintessential example of such a scaffold.[1][2] This nitrogen-containing heterocyclic system is a structural isostere of quinoline and purine, allowing it to serve as a versatile pharmacophore that engages with diverse enzymatic pockets and receptors.

The biological activities attributed to 1,8-naphthyridine derivatives are remarkably broad, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[3][4] Furthermore, their potential in treating neurological disorders like Alzheimer's disease has been noted.[3] Notable drugs and clinical candidates, such as the anticancer agent Voreloxin (a topoisomerase II inhibitor) and the antibiotic Enoxacin, underscore the scaffold's clinical relevance.[2][5][6]

The synthetic utility of this scaffold is greatly enhanced by the availability of strategically functionalized precursors. 3-Bromo-1,8-naphthyridine stands out as a particularly valuable building block. The bromine atom at the C-3 position serves as a versatile synthetic handle, enabling a host of cross-coupling reactions to introduce molecular complexity. This guide provides an in-depth exploration of this compound, focusing on its application in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions—two of the most powerful C-C and C-N bond-forming reactions in modern drug discovery.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis. The pyridine-like nitrogen atoms withdraw electron density from the aromatic system, rendering the C-Br bond susceptible to oxidative addition by a low-valent palladium catalyst, a key step in cross-coupling reactions.

PropertyValueSource
CAS Number 17965-78-5[7]
Molecular Formula C₈H₅BrN₂[7]
Molecular Weight 209.04 g/mol [7]
Appearance Off-white to yellow solid-
Topological Polar Surface Area (TPSA) 25.78 Ų[7]
LogP 2.39[7]

The location of the bromine at the 3-position is electronically distinct from other positions, influencing its reactivity in palladium-catalyzed cycles. This strategic placement allows for selective functionalization, paving the way for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry. For this compound, these methods provide a direct and efficient route to introduce aryl, heteroaryl, and amino substituents, which are critical for modulating the pharmacological profile of the final compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl linkages, motifs that are ubiquitous in kinase inhibitors and other targeted therapies.[8] The reaction's tolerance for a wide array of functional groups makes it ideal for late-stage functionalization in complex synthetic routes.

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for ensuring efficient turnover and preventing side reactions. The cycle involves three main stages: oxidative addition of the this compound to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)L₂-Br pd0->pdiib reductive_elimination Reductive Elimination cycle_start Catalyst Regeneration oxidative_addition Oxidative Addition pdiic Ar-Pd(II)L₂-Ar' pdiib->pdiic transmetalation Transmetalation pdiic->pd0 out1 Ar-Ar' pdiic->out1 in1 Ar-Br (this compound) in1->pd0 in2 Ar'-B(OR)₂ + Base in2->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The selection of reaction parameters is crucial for success. The table below summarizes common conditions adapted from protocols for similar bromo-heterocyclic substrates, providing a validated starting point for optimization.[9][10]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical YieldRationale & Insights
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100GoodA robust, "go-to" system for standard couplings. The aqueous base is effective and economical.[9]
PdCl₂(dppf) (2-3)-K₃PO₄ (2-3)Toluene or Dioxane85-110Good to ExcellentDppf is a superior ligand for electron-deficient heterocycles, often improving yields and reaction rates. K₃PO₄ is a stronger base suitable for less reactive boronic acids.[8]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2-3)Toluene or Dioxane100ExcellentBuchwald ligands like SPhos are highly active, enabling lower catalyst loadings and coupling of sterically hindered partners.[8]

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid using a PdCl₂(dppf) catalyst system.

1. Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[8]

  • Seal the flask with a rubber septum.

2. Establishing Inert Atmosphere:

  • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Repeat this evacuation/backfill cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

3. Solvent Addition:

  • Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent should be sparged with argon for at least 30 minutes prior to use.[9]

4. Reaction:

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

5. Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

6. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[8]

7. Purification:

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1,8-naphthyridine product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Bromo-naphthyridine, Boronic Acid, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat with Stirring (e.g., 100 °C, 12-18h) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool & Quench E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these groups often serve as key hydrogen bond donors/acceptors or basic centers for salt formation, profoundly influencing a drug's solubility and target engagement. The Buchwald-Hartwig amination provides a powerful method for forging C-N bonds under relatively mild conditions.[11]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. However, the reaction with pyridine-containing substrates like this compound presents a specific challenge: the lone pair on the ring nitrogen can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting the reaction.[12] The development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) has been crucial to overcoming this issue. These bulky ligands promote the desired reductive elimination step and disfavor catalyst inhibition, making the amination of heteroaryl halides feasible.[11][12]

Successful amination of this compound requires careful selection of the catalyst, ligand, and a strong, non-nucleophilic base.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical YieldRationale & Insights
Pd₂(dba)₃ (1-2)(±)-BINAP (2-4)NaOtBu (1.5-2.5)Toluene80-110GoodA classic system for C-N coupling. NaOtBu is a strong base required to deprotonate the amine. The reaction must be strictly anhydrous.[13]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ or Cs₂CO₃ (2)Dioxane or t-BuOH80-110Good to ExcellentAdvanced Buchwald ligands like XPhos offer higher activity and broader substrate scope, often allowing for the use of weaker carbonate bases.[12]
XPhos Pd G3 (1-3)-LHMDS or NaOtBu (2)THF or Toluene60-100ExcellentPre-formed palladacycle catalysts (G3) are highly active and air-stable, simplifying reaction setup and improving reproducibility.

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine using a Pd₂(dba)₃/BINAP system.[13]

1. Reaction Setup:

  • Inside a nitrogen-filled glovebox or using standard Schlenk techniques, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.018 mmol, 1.8 mol%), (±)-BINAP (0.035 mmol, 3.5 mol%), and sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv.) to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.1 mmol, 1.1 equiv.).

2. Solvent Addition:

  • Add anhydrous, degassed toluene (10 mL) to the flask.

3. Reaction:

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 4-24 hours.

4. Monitoring:

  • Follow the reaction's progress by TLC or LC-MS.

5. Work-up:

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

6. Purification:

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-1,8-naphthyridine derivative.

Case Study: A Synthetic Pathway to a Kinase Inhibitor Core

To illustrate the practical application of these protocols, a hypothetical pathway to a core structure found in many kinase inhibitors is presented. The goal is to synthesize a 3-(1H-pyrazol-4-yl)-1,8-naphthyridine derivative, a common motif for establishing key hydrogen bond interactions in an ATP-binding pocket.

Synthetic_Pathway Start This compound Step1 Suzuki-Miyaura Coupling PdCl₂(dppf), K₃PO₄ Dioxane/H₂O, 100 °C Start->Step1 Reagent 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Reagent->Step1 Product 3-(1H-Pyrazol-4-yl)-1,8-naphthyridine (Kinase Inhibitor Core) Step1->Product

Caption: Synthetic route to a key kinase inhibitor scaffold.

This two-step sequence highlights the power of this compound as a precursor. The Suzuki-Miyaura coupling, as detailed in Protocol 3.1, provides direct access to a complex hetero-biaryl system that would be difficult to construct using other methods. This core can then be further elaborated to generate a library of potential API candidates.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of complex active pharmaceutical ingredients. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, allows for the efficient introduction of diverse chemical functionalities. The detailed protocols and comparative data provided in this guide serve as a self-validating system for researchers, enabling them to confidently employ this building block to accelerate the discovery and development of novel therapeutics based on the privileged 1,8-naphthyridine scaffold.

References

Application Note: Strategic Synthesis of Novel Anticancer Agents from 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Motif in Oncology

The 1,8-naphthyridine core is a heterocyclic motif of significant interest in medicinal chemistry, often referred to as a "privileged scaffold."[1] This designation stems from its ability to form the basis of numerous molecules with a wide spectrum of biological activities.[1] Initially gaining prominence with the discovery of the antibacterial agent nalidixic acid in 1962, the scaffold has since been extensively developed, leading to derivatives with potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

In the realm of oncology, 1,8-naphthyridine derivatives have demonstrated efficacy through various mechanisms, including the inhibition of critical enzymes like DNA topoisomerase, protein kinases (such as EGFR), and tubulin polymerization.[5][6][7] The planar, bicyclic aromatic structure of the naphthyridine core allows it to effectively interact with biological targets, making it an ideal starting point for the design of new therapeutic agents.

This guide focuses on the strategic use of 3-Bromo-1,8-naphthyridine as a versatile starting material. The bromine atom at the C-3 position serves as a highly functional "handle," enabling the application of modern cross-coupling chemistry to generate large, diverse libraries of novel compounds for anticancer screening.[8][9] We will detail robust protocols for two cornerstone reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—and provide a framework for subsequent biological evaluation.

Core Synthetic Strategies: Diversifying the 3-Position

The functionalization of the 3-position of the 1,8-naphthyridine ring is a proven strategy for modulating biological activity.[9] Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, offering high functional group tolerance and reliable bond formation.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or boronic ester.[10][11] In our context, it allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C-3 position. This is critical for exploring the Structure-Activity Relationship (SAR) by probing how different steric and electronic environments at this position affect anticancer potency.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃) is used. The choice of phosphine ligand (e.g., XPhos, SPhos) is critical and can be tuned to enhance reactivity with challenging substrates.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step in the catalytic cycle.[11][13]

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used to ensure the solubility of both organic and inorganic reagents.[13]

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.[14][15] This reaction is invaluable for introducing primary or secondary amines, anilines, and various nitrogen-containing heterocycles onto the 1,8-naphthyridine scaffold. The resulting amino-derivatives can act as hydrogen bond donors or acceptors, significantly influencing target binding and pharmacokinetic properties.[8][16][17]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

  • Ligand Selection: Sterically hindered biarylphosphine ligands (e.g., BINAP, DavePhos) are often required to promote the crucial reductive elimination step and prevent unproductive side reactions like beta-hydride elimination.[14][18]

  • Base: A strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[18]

Visualization of Synthetic and Screening Workflows

The following diagrams illustrate the strategic pathways from the core building block to a library of diverse derivatives and the subsequent process for biological evaluation.

G cluster_synthesis Synthetic Diversification Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R¹R²NH Pd Catalyst, Base Library1 3-Aryl/Heteroaryl-1,8-naphthyridines Suzuki->Library1 Library2 3-Amino-1,8-naphthyridines Buchwald->Library2

Caption: Synthetic pathways from this compound.

G cluster_screening Anticancer Screening Workflow A Synthesized Compound Library (Characterized & Purified) B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B D Determine IC₅₀ Values B->D C Select Cancer Cell Lines (e.g., K-562, PA-1, SW620) C->B E Identify 'Hit' Compounds (Potent & Selective) D->E F Further Mechanistic Studies (e.g., Target Engagement, Apoptosis) E->F

Caption: Workflow for anticancer activity screening.

Detailed Experimental Protocols

Trustworthiness Mandate: Every synthesized compound must be rigorously purified and characterized to ensure its identity and purity (>95% by HPLC or qNMR) before any biological testing. This self-validating step is critical for the integrity of the subsequent biological data.[19] Standard characterization includes ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 3-aryl-1,8-naphthyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)[12]

  • Solvents: 1,4-Dioxane and Water (typically 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon/Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Scientist's Note: The choice of base and solvent can significantly impact reaction efficiency. For less reactive boronic acids, a stronger base like K₃PO₄ may be beneficial. The water in the solvent mixture is crucial for the catalytic cycle but should be carefully controlled.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-1,8-naphthyridine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube, magnetic stirrer, inert gas supply (Argon/Nitrogen)

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (0.02 eq) and the phosphine ligand (0.04 eq).

  • Reagent Addition: Add the base (NaOtBu, 1.5 eq) and this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product using silica gel column chromatography (often with a triethylamine-treated silica or a gradient containing a small percentage of triethylamine to prevent product streaking).

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Scientist's Note: NaOtBu is highly hygroscopic and should be handled in a glovebox or quickly in a dry environment. The Pd/ligand ratio is critical; using a pre-formed catalyst can sometimes improve reproducibility.[18]

Data Presentation: A Model for SAR Analysis

Effective drug discovery relies on the clear presentation of data to establish structure-activity relationships. The table below provides a hypothetical example of how to organize synthetic and biological results for a small library of compounds derived from this compound.

Compound IDR-Group at C-3 PositionSynthetic MethodYield (%)IC₅₀ (µM) vs. K-562 Cell Line
NAPH-01 PhenylSuzuki-Miyaura8515.2
NAPH-02 4-FluorophenylSuzuki-Miyaura813.7[16]
NAPH-03 3-PyridylSuzuki-Miyaura758.9
NAPH-04 MorpholinoBuchwald-Hartwig68> 50
NAPH-05 N-MethylpiperazinoBuchwald-Hartwig721.8
NAPH-06 4-FluoroanilinoBuchwald-Hartwig650.77[9]

Data is hypothetical and illustrative, with some values inspired by published results for similar scaffolds.[9][16]

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic potential of newly synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, PA-1, SW-620)[9][20]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds (dissolved in DMSO to create stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) control and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

Application Notes and Protocols: Development of Antimicrobial Compounds from 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2][3] The archetypal 1,8-naphthyridine, nalidixic acid, was the first quinolone antibiotic and paved the way for the development of the highly successful fluoroquinolone class of drugs.[4][5][6] These compounds primarily exert their antimicrobial action by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1][4][6][7]

This guide provides a comprehensive overview of the key methodologies for the synthesis, antimicrobial evaluation, and structure-activity relationship (SAR) analysis of novel 1,8-naphthyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents. The protocols and insights presented herein are designed to be practical and explanatory, elucidating the rationale behind experimental choices to facilitate successful implementation and innovation.

I. Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives can be approached through various strategies. The Friedländer annulation is a classical and versatile method for constructing the core 1,8-naphthyridine ring system.[8][9][10] Additionally, modifications of existing 1,8-naphthyridine structures, such as nalidixic acid, provide a streamlined route to novel analogues.[11][12]

Protocol 1: Synthesis of the 1,8-Naphthyridine Core via Friedländer Annulation

This protocol describes a general procedure for the synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and a carbonyl compound containing an α-methylene group.

Rationale: The Friedländer synthesis is a straightforward and efficient method for constructing the bicyclic 1,8-naphthyridine system in a single step. The choice of the carbonyl component allows for diverse substitutions on the newly formed ring, enabling the exploration of structure-activity relationships.

Diagrammatic Workflow:

cluster_synthesis Friedländer Annulation Workflow Reactants 2-Aminonicotinaldehyde + Carbonyl Compound (with α-methylene) Reaction Reaction in suitable solvent (e.g., ethanol, water) with catalyst (e.g., base or acid) Reactants->Reaction Mixing and heating Workup Reaction mixture cooled, precipitate collected by filtration Reaction->Workup Completion of reaction Purification Recrystallization from a suitable solvent (e.g., ethanol) Workup->Purification Crude product Characterization Spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) Purification->Characterization Purified product

Caption: Workflow for the synthesis of the 1,8-naphthyridine core.

Materials:

  • 2-Aminonicotinaldehyde

  • A ketone or aldehyde with an α-methylene group (e.g., acetone, cyclohexanone, acetylacetone)

  • Ethanol or an alternative suitable solvent

  • Potassium hydroxide or another suitable base catalyst

  • Standard laboratory glassware for reflux and filtration

  • Recrystallization solvents

  • Analytical instruments for characterization (NMR, MS)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinaldehyde (1 equivalent) in ethanol.

  • Add the carbonyl compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of potassium hydroxide (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

  • Dry the purified product under vacuum.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Derivatization of Nalidixic Acid

This protocol outlines a general approach for modifying the nalidixic acid scaffold to generate novel derivatives, such as hydrazones.[11]

Rationale: Utilizing a commercially available and well-characterized starting material like nalidixic acid simplifies the synthetic process. The carboxylic acid group and other positions on the ring system offer multiple points for chemical modification, allowing for the rapid generation of a library of related compounds.

Materials:

  • Nalidixic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Substituted aromatic or heteroaromatic aldehydes

  • Methanol or ethanol

  • Standard laboratory glassware

Procedure:

  • Synthesis of Nalidixic Acid Hydrazide:

    • Convert nalidixic acid to its acid chloride using thionyl chloride.[12]

    • React the acid chloride with hydrazine hydrate in a suitable solvent to form the hydrazide.[12]

  • Synthesis of Nalidixic Acid Hydrazones:

    • Dissolve the nalidixic acid hydrazide (1 equivalent) in methanol or ethanol.

    • Add a substituted aromatic or heteroaromatic aldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold solvent and dry.

    • Characterize the final hydrazone derivative by spectroscopic methods.

II. Antimicrobial Activity Screening

The evaluation of the antimicrobial properties of newly synthesized 1,8-naphthyridine derivatives is a critical step in the drug discovery process. In vitro methods are typically employed for initial screening to determine the potency and spectrum of activity.

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial target for many 1,8-naphthyridine derivatives is bacterial DNA gyrase (a type II topoisomerase).[1][4][6] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death. Some derivatives may also inhibit topoisomerase IV, which is involved in the decatenation of daughter chromosomes after replication.

Diagrammatic Representation of the Mechanism of Action:

cluster_moa Mechanism of Action Compound 1,8-Naphthyridine Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks supercoiling Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent against various bacterial strains.[1][13][14]

Rationale: The broth microdilution method is a quantitative assay that provides a precise MIC value, which is the lowest concentration of the compound that inhibits visible bacterial growth. It is a high-throughput method suitable for screening a large number of compounds against a panel of microorganisms.

Materials:

  • Synthesized 1,8-naphthyridine derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., ciprofloxacin, nalidixic acid)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 4: Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of compounds.[14]

Rationale: This method is useful for rapid preliminary screening. The size of the zone of inhibition around the well provides an indication of the compound's potency and its ability to diffuse through the agar.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cork borer or pipette tips

  • Solutions of synthesized compounds at a known concentration

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Spread the standardized bacterial inoculum evenly over the surface of the agar plates.

  • Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

III. Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1,8-naphthyridine scaffold and evaluation of the resulting antimicrobial activity allows for the elucidation of SAR. This information is crucial for the rational design of more potent and selective antimicrobial agents.

Key Structural Features and Their Influence on Activity:

  • N-1 Substituent: The substituent at the N-1 position significantly influences the compound's potency and pharmacokinetic properties. Small alkyl groups, such as ethyl or cyclopropyl, are often favorable.[4][6]

  • C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is generally considered essential for activity, as it is involved in binding to the DNA-gyrase complex.

  • C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position, as seen in the fluoroquinolones, dramatically increases the antimicrobial activity against a broad spectrum of bacteria.[6][15]

  • C-7 Substituent: The substituent at the C-7 position plays a critical role in determining the spectrum of activity and potency. Bulky and basic substituents, such as piperazine and pyrrolidine rings, are often associated with enhanced activity, particularly against Gram-negative bacteria.[4][6]

Example SAR Table:

CompoundN-1 SubstituentC-6 SubstituentC-7 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Nalidixic Acid EthylHMethyl>1288
Derivative 1 CyclopropylFPiperazinyl0.50.125
Derivative 2 EthylF3-Aminopyrrolidinyl0.250.06
Derivative 3 PhenylHPiperazinyl3216

Note: The MIC values in this table are hypothetical and for illustrative purposes only.

IV. Synergistic Activity with Existing Antibiotics

Some 1,8-naphthyridine derivatives that may not exhibit potent direct antimicrobial activity can act as synergists, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) strains.[1][13] This can occur through various mechanisms, such as the inhibition of bacterial efflux pumps.[1]

Protocol 5: Checkerboard Assay for Synergy Testing

The checkerboard assay is a method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Rationale: This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between two compounds.

Procedure:

  • In a 96-well microtiter plate, prepare serial dilutions of compound A along the x-axis and compound B along the y-axis.

  • The result is a matrix of wells containing various combinations of concentrations of the two compounds.

  • Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubate and determine the MIC of each compound alone and in combination.

  • Calculate the FIC for each compound and the FIC index:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of A + FIC of B

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent

    • FIC Index > 4.0: Antagonism

Conclusion

The 1,8-naphthyridine scaffold remains a highly promising platform for the development of novel antimicrobial agents. The synthetic versatility of this heterocyclic system allows for extensive chemical modifications to optimize potency, spectrum of activity, and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, antimicrobial evaluation, and rational design of new 1,8-naphthyridine derivatives. By systematically applying these techniques, researchers can contribute to the critical effort of discovering next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

The Strategic Application of 3-Bromo-1,8-naphthyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,8-Naphthyridine Scaffold in Kinase-Targeted Drug Discovery

The 1,8-naphthyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This bicyclic aromatic system, a bioisostere of quinoline and naphthalene, serves as a "privileged scaffold" due to its ability to interact with multiple biological targets through a variety of non-covalent interactions. Its planar structure allows for effective π-π stacking with aromatic residues in protein active sites, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring ligands to their targets.[2]

In the realm of oncology, the 1,8-naphthyridine core has been successfully incorporated into numerous kinase inhibitors.[1] Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have emerged as a highly successful class of targeted cancer therapeutics. The 1,8-naphthyridine framework provides a rigid and tunable platform for the design of potent and selective kinase inhibitors that can compete with ATP for binding to the kinase active site.

The Versatility of 3-Bromo-1,8-naphthyridine as a Synthetic Intermediate

The strategic functionalization of the 1,8-naphthyridine core is paramount for fine-tuning its interaction with specific kinase targets and achieving desired pharmacokinetic properties. This compound has emerged as a key building block in this endeavor. The bromine atom at the 3-position is an excellent synthetic handle for introducing a wide array of chemical diversity through modern cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which often points towards a critical region of the kinase active site.

The two most powerful and widely used transformations for the functionalization of this compound in this context are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions and with broad functional group tolerance.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Key Scaffolds for Kinase Inhibitors start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine/Aniline Pd Catalyst, Base, Ligand aryl_naphthyridine 3-Aryl-1,8-naphthyridines suzuki->aryl_naphthyridine anilino_naphthyridine 3-Anilino-1,8-naphthyridines buchwald->anilino_naphthyridine

Figure 1: Key synthetic routes from this compound.

Core Synthetic Methodologies and Protocols

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1,8-naphthyridines

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems that can probe hydrophobic pockets within the kinase active site.

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X (this compound) oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)L2-Ar' pd2_complex->pd2_aryl_complex Ar'-B(OR)2 Base transmetalation Transmetalation product Ar-Ar' pd2_aryl_complex->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative example adapted from established methodologies for the Suzuki coupling of heteroaryl halides.[4]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-1,8-naphthyridine.

Buchwald-Hartwig Amination for the Synthesis of 3-Anilino-1,8-naphthyridines

The Buchwald-Hartwig amination is indispensable for forging the C-N bond between this compound and anilines or other amines.[5] The resulting anilino-naphthyridine scaffold is a common feature in many Type I and Type II kinase inhibitors, where the aniline moiety often forms key hydrogen bonds with the hinge region of the kinase.[6]

This protocol is adapted from the synthesis of similar N-substituted 1,8-naphthyridin-2(1H)-ones.[7]

Materials:

  • 3-Bromo-1,8-naphthyridin-2(1H)-one

  • 3-Chloroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol (anhydrous)

  • Trifluoromethanesulfonic acid

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), 3-chloroaniline (1.2 equiv.), K₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Add anhydrous tert-butanol to the tube.

  • Seal the tube and heat the mixture at 110 °C for 18-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(3-chloroanilino)-1,8-naphthyridin-2(1H)-one.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The systematic modification of the 1,8-naphthyridine core using the protocols described above allows for a thorough investigation of the SAR. The following table provides a hypothetical yet representative dataset for a series of 3-anilino-1,8-naphthyridine derivatives targeting a generic tyrosine kinase (e.g., EGFR or VEGFR-2).

Compound IDR Group on AnilineSynthetic MethodYield (%)Kinase IC₅₀ (nM)
1a HBuchwald-Hartwig78150
1b 3-ClBuchwald-Hartwig8225
1c 4-OCH₃Buchwald-Hartwig7598
1d 3-CF₃Buchwald-Hartwig6845
1e 4-(Morpholinomethyl)Buchwald-Hartwig6515

Analysis of SAR:

  • Electronic Effects: The introduction of an electron-withdrawing group at the meta-position of the aniline ring (e.g., 3-Cl in 1b and 3-CF₃ in 1d ) often leads to a significant increase in potency compared to the unsubstituted analog (1a ). This suggests a specific electronic requirement for optimal binding.

  • Steric and Hydrophilic Interactions: The addition of a bulky and hydrophilic group at the para-position, such as the morpholinomethyl group in 1e , can dramatically enhance potency. This often indicates an interaction with a solvent-exposed region of the kinase active site, and this strategy is frequently employed to improve both potency and solubility.

  • Hydrogen Bonding: The N-H of the anilino linker is typically a crucial hydrogen bond donor to the kinase hinge region.

Kinase Inhibition Signaling Pathway

The synthesized 1,8-naphthyridine derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This effectively blocks the signal transduction cascade that promotes cell proliferation and survival.

Kinase_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) substrate Substrate Protein rtk->substrate p_substrate Phosphorylated Substrate rtk->p_substrate Phosphorylation atp ATP atp->rtk inhibitor 3-Anilino-1,8-naphthyridine Inhibitor inhibitor->rtk Binds to ATP pocket Competitive Inhibition downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Mechanism of action of 1,8-naphthyridine-based kinase inhibitors.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a powerful platform for generating diverse libraries of compounds for SAR studies. The protocols and insights provided in this application note serve as a guide for researchers in the field of drug discovery to design and synthesize novel 1,8-naphthyridine-based therapeutics with improved efficacy and selectivity. Future work will likely focus on the development of even more efficient and greener synthetic methodologies and the exploration of novel substitutions on the 1,8-naphthyridine scaffold to overcome kinase inhibitor resistance.

References

Application Notes and Protocols for the Friedländer Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents. The Friedländer synthesis offers a direct and versatile strategy for the construction of this important nucleus. This guide provides a detailed examination of the Friedländer synthesis for preparing substituted 1,8-naphthyridines, intended for researchers in organic synthesis and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-tested protocols, explore modern, greener methodologies, and offer practical troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of 1,8-Naphthyridines

1,8-Naphthyridine derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1] Their rigid, planar structure and hydrogen bonding capabilities allow them to effectively interact with various biological targets. Notable applications include:

  • Antimicrobial and Antibacterial Agents: The 1,8-naphthyridine core is fundamental to quinolone antibiotics like nalidixic acid, which function by inhibiting bacterial DNA gyrase.[1]

  • Anticancer Activity: Certain derivatives have demonstrated significant potential as anticancer agents.[1][2]

  • Antiviral Properties: The scaffold has been explored for the development of novel antiviral compounds.[1]

  • Other Therapeutic Areas: Research has extended into their use as anti-inflammatory, analgesic, and neuroprotective agents.[1]

  • Materials Science: Their unique photophysical properties have led to applications as fluorescent probes and in organic light-emitting diodes (OLEDs).[1][3]

Given their importance, efficient and scalable synthetic routes to novel 1,8-naphthyridine analogs are of paramount interest. The Friedländer synthesis, a classic condensation reaction, remains one of the most straightforward and adaptable methods to achieve this.[2]

The Friedländer Synthesis: Mechanism and Rationale

The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester).[1][4][5] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or a related derivative.[1][6]

The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1]

Reaction Mechanism Visualization

The general mechanism for the base-catalyzed Friedländer synthesis is depicted below. The base facilitates the deprotonation of the α-methylene compound to form an enolate, which then acts as the nucleophile.

Friedlander_Mechanism General Mechanism of Base-Catalyzed Friedländer Synthesis cluster_reactants Reactants 2-aminonicotinaldehyde 2-Aminonicotinaldehyde aldol_adduct Aldol Adduct 2-aminonicotinaldehyde->aldol_adduct alpha_methylene α-Methylene Compound (e.g., Ketone) cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization (-H₂O) dehydrated_intermediate Dehydrated Intermediate cyclized_intermediate->dehydrated_intermediate Dehydration (-H₂O) naphthyridine naphthyridine dehydrated_intermediate->naphthyridine Aromatization base base enolate enolate enolate->aldol_adduct Aldol Condensation

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Experimental Protocols

Here we provide two distinct, effective, and modern protocols for the synthesis of substituted 1,8-naphthyridines. Protocol A represents a green, aqueous method using a biocompatible catalyst, while Protocol B details a solvent-free approach amenable to rapid synthesis.

Protocol A: Green Synthesis in Water using Choline Hydroxide

This method, adapted from recent advances in green chemistry, utilizes water as the solvent and a metal-free, non-toxic ionic liquid catalyst, choline hydroxide (ChOH).[3][7][8][9] This approach offers high yields, operational simplicity, and easy product/catalyst separation.[7]

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate, cyclohexanone) (1.0-3.0 eq)

  • Choline hydroxide (ChOH) (1 mol%)

  • Deionized Water

  • Ethyl acetate

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Nitrogen line

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg).

  • Add the active methylene carbonyl compound (e.g., for acetone, use 3.0 eq, 1.5 mmol, 111 µL; for cyclic ketones, use 1.0 eq, 0.5 mmol).[7]

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1][7]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% methanol/dichloromethane).[7]

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL) in a separatory funnel.[1][7]

  • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Solvent-Free Synthesis under Grinding or Microwave Conditions

Solvent-free methods are environmentally benign, often leading to shorter reaction times and simplified workups.[4][5] This protocol can be performed either by grinding at room temperature with a catalyst like CeCl₃·7H₂O or by using microwave irradiation with a catalyst such as DABCO.[4][10]

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Active methylene compound (1.0 eq)

  • Catalyst:

    • For grinding: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%)

    • For microwave: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)

  • Mortar and pestle (for grinding method)

  • Microwave reactor (for microwave method)

  • Cold water

Step-by-Step Procedure (Grinding Method):

  • In a mortar, combine 2-aminonicotinaldehyde (e.g., 0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[4]

  • Grind the mixture using a pestle at room temperature.[1][4]

  • Monitor the reaction by TLC. The reaction is often complete within a few minutes.[4]

  • Upon completion, add cold water to the reaction mixture.[1][4]

  • Collect the solid product by vacuum filtration, washing with water.[1][4] The product is often obtained in a high state of purity.[4][5]

Step-by-Step Procedure (Microwave Method):

  • In a microwave-safe vessel, mix 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of DABCO.[10]

  • Irradiate the mixture in a microwave reactor (e.g., at a power and time optimized for the specific substrates).

  • After cooling, treat the reaction mixture with a small amount of solvent (e.g., ethanol) and filter to collect the crude product.

  • Purify the product by recrystallization.

Overall Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives.

Workflow General Workflow for Synthesis and Analysis start Start: Select Reactants reagents Prepare Reagents: 2-Aminonicotinaldehyde α-Methylene Compound Catalyst & Solvent start->reagents reaction Friedländer Reaction (Protocol A or B) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup & Isolation (Extraction/Filtration) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end End: Pure Product characterization->end

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Expected Results: A Representative Substrate Scope

To demonstrate the versatility of the Friedländer synthesis, the following table summarizes expected outcomes for the reaction of 2-aminonicotinaldehyde with various active methylene compounds using a green, catalyzed approach. Yields are typically high for a range of substrates.[9]

Entryα-Methylene CompoundProduct StructureProduct NameTypical Yield (%)
1Acetone2-Methyl-1,8-naphthyridine>95%[7]
2Acetophenone2-Phenyl-1,8-naphthyridine>90%
3Cyclohexanone2,3,4,5-Tetrahydroacridin-8-amine>90%[2]
4Ethyl AcetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate>90%
51-Ethylpiperidin-4-one9-Ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,2-b]acridine>95%[7]

Note: Product structures are illustrative. Yields are based on literature reports and may vary based on specific reaction conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst.- Insufficient reaction temperature or time.- Low purity of starting materials.- Use a fresh batch of catalyst.- Increase reaction temperature or extend reaction time, monitoring by TLC.- Purify starting materials (e.g., 2-aminonicotinaldehyde is air-sensitive).[6]
Formation of Multiple Products - Use of unsymmetrical ketones leading to regioisomers.- Side reactions (e.g., self-condensation of the α-methylene compound).- Use a regioselective catalyst system; some ionic liquids show high selectivity.[2][11]- Optimize reaction conditions (temperature, catalyst loading) to favor the desired product.- Consider slow addition of the ketone to the reaction mixture.[12]
Difficult Product Isolation - Product is soluble in the aqueous phase.- Formation of an emulsion during extraction.- Perform multiple extractions with an appropriate organic solvent.- If an emulsion forms, add brine (saturated NaCl solution) to break it.- For highly polar products, consider alternative workup procedures or purification by column chromatography.
Product is an Oil, not a Solid - Product may have a low melting point.- Presence of impurities.- Purify the crude product via column chromatography.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.

Conclusion

The Friedländer synthesis is a powerful and adaptable tool for the synthesis of substituted 1,8-naphthyridines. Modern adaptations focusing on greener solvents, reusable catalysts, and solvent-free conditions have enhanced its appeal, making it an environmentally conscious and efficient choice for both academic research and industrial applications. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this vital class of heterocyclic compounds.

References

Application Notes and Protocols: Nucleophilic Substitution of 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Substituted-1,8-naphthyridines

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of therapeutic agents, including those with antibacterial, anti-inflammatory, and anti-cancer activities.[1] Specifically, the introduction of substituents at the C3-position of the 1,8-naphthyridine ring system is a critical strategy for modulating pharmacological activity and tuning photophysical properties.

3-Bromo-1,8-naphthyridine serves as a versatile and key intermediate for accessing a diverse library of these C3-functionalized derivatives. The bromine atom at this position is amenable to displacement by a variety of nucleophiles through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3][4][5][6] This powerful carbon-nitrogen bond-forming reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[6]

This application note provides a detailed experimental protocol for the nucleophilic substitution of this compound, focusing on a representative Buchwald-Hartwig amination reaction. The causality behind experimental choices, self-validating system checks, and authoritative grounding are interwoven to provide a comprehensive guide for researchers in drug development and organic synthesis.

Mechanistic Insights: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[5][6] The catalytic cycle, while nuanced and dependent on the specific ligand and reactants, generally proceeds through a series of well-defined steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[3] Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

Experimental Protocol: Palladium-Catalyzed Amination of this compound with a Primary Amine

This protocol details the synthesis of a 3-amino-1,8-naphthyridine derivative via a Buchwald-Hartwig cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Primary Amine (e.g., Aniline)Reagent GradeCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableDry over molecular sieves or sodium.
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition:

    • In a separate vial, under an inert atmosphere, weigh out Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

    • Quickly add the catalyst and ligand to the reaction flask.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the this compound) to the reaction flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 3-amino-1,8-naphthyridine derivative.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_workup Work-up & Purification setup_reagents 1. Combine this compound, Amine, and NaOtBu in a Schlenk tube. setup_inert 2. Evacuate and backfill with inert gas (3x). setup_reagents->setup_inert add_catalyst 3. Add Pd2(dba)3 and XPhos. setup_inert->add_catalyst add_solvent 4. Add anhydrous Toluene. add_catalyst->add_solvent heat_reaction 5. Heat to 100 °C and stir. add_solvent->heat_reaction monitor 6. Monitor reaction by TLC/LC-MS. heat_reaction->monitor quench 7. Cool and quench with water. monitor->quench extract 8. Extract with Ethyl Acetate. quench->extract purify 9. Purify by column chromatography. extract->purify characterize 10. Characterize the final product. purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Microwave-Assisted Synthesis: An Alternative Approach

For rapid optimization and synthesis, microwave irradiation can be a powerful tool.[8][9] Microwave-assisted organic synthesis often leads to dramatically reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods.[1] The general protocol for a microwave-assisted Buchwald-Hartwig amination of this compound would be similar to the conventional method, with the key difference being the use of a dedicated microwave reactor for heating. Reaction times are typically in the range of minutes to a few hours.

Understanding Nucleophilic Aromatic Substitution (SNAr)

While the Buchwald-Hartwig amination is a powerful tool, it's important to understand the principles of classical nucleophilic aromatic substitution (SNAr).[10][11][12][13][14] In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][12] The 1,8-naphthyridine ring system is inherently electron-deficient, which can facilitate SNAr reactions under certain conditions, even without strong activating groups. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate.[11]

Conclusion

The nucleophilic substitution of this compound, particularly through palladium-catalyzed methods like the Buchwald-Hartwig amination, provides a robust and versatile strategy for the synthesis of a wide range of 3-substituted-1,8-naphthyridine derivatives. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of alternative synthetic methodologies such as microwave-assisted synthesis are crucial for success in this area of research. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel 1,8-naphthyridine-based compounds.

References

Application Notes and Protocols: The Role of 1,8-Naphthyridine Compounds in Organic Electronics and OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of organic electronics has witnessed exponential growth, driven by the promise of flexible, lightweight, and low-cost devices. At the heart of this revolution are organic semiconductors, a class of materials whose electronic properties can be meticulously tailored through synthetic chemistry. Among these, 1,8-naphthyridine derivatives have emerged as a versatile and highly promising class of compounds.[1][2] Their unique electronic structure, characterized by a nitrogen-rich aromatic core, imparts a desirable combination of electron-deficient character, high thermal stability, and excellent photophysical properties. These attributes make them exceptional candidates for a variety of roles within organic light-emitting diodes (OLEDs), including as electron-transport materials, host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and even as primary light-emitting dopants themselves.[1][3][4]

This guide provides a comprehensive overview of the application of 1,8-naphthyridine compounds in organic electronics, with a specific focus on their integration into OLEDs. We will delve into the fundamental principles governing their function, provide detailed protocols for their synthesis and characterization, and outline the fabrication and testing of OLED devices incorporating these remarkable materials.

The Versatility of 1,8-Naphthyridines in OLEDs

The inherent electron-deficient nature of the 1,8-naphthyridine core makes it an excellent building block for n-type organic semiconductors. This property is crucial for facilitating efficient electron injection and transport from the cathode to the emissive layer in an OLED, a critical factor in achieving high device performance.[5]

Key Roles of 1,8-Naphthyridine Derivatives in OLEDs:
  • Electron-Transport Materials (ETMs): Their high electron affinity and reversible electrochemical reduction capabilities enable efficient electron transport, contributing to lower turn-on voltages and improved overall device efficiency.[5][6]

  • Host Materials: 1,8-naphthyridine-based compounds can serve as excellent host materials for both phosphorescent and TADF emitters.[3][7][8][9] Their high triplet energy levels prevent reverse energy transfer from the dopant to the host, ensuring that the emissive energy is efficiently utilized. Bipolar host materials, incorporating both electron-donating and electron-accepting (like 1,8-naphthyridine) moieties, can further enhance charge balance within the emissive layer.[3]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically functionalizing the 1,8-naphthyridine core with electron-donating groups, it is possible to create donor-acceptor (D-A) type molecules with a small energy gap between their singlet and triplet excited states (ΔEST).[4] This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, harnessing otherwise wasted triplet excitons for light emission and leading to theoretical internal quantum efficiencies of up to 100%.[4]

  • Phosphorescent Emitters: The 1,8-naphthyridine scaffold can be incorporated as a ligand in iridium(III) complexes, leading to highly efficient phosphorescent emitters.[10] These complexes have demonstrated exceptional performance in OLEDs, with some devices achieving external quantum efficiencies (EQEs) exceeding 30%.[10]

Structure-Property Relationships

The optoelectronic properties of 1,8-naphthyridine derivatives can be finely tuned by modifying their chemical structure. For instance, the introduction of bulky substituents can suppress intermolecular interactions and prevent aggregation-caused quenching, leading to higher photoluminescence quantum yields in the solid state.[11] The choice of donor and acceptor moieties in D-A type TADF emitters directly influences the emission color, with stronger donors generally leading to red-shifted emission.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and device fabrication of a representative 1,8-naphthyridine-based material for OLED applications.

Protocol 1: Synthesis of a 1,8-Naphthyridine-Based Bipolar Host Material

This protocol outlines a general synthetic route for a bipolar host material incorporating a 1,8-naphthyridine core as the electron-accepting unit and a carbazole moiety as the electron-donating unit. This type of material is suitable for hosting green or blue TADF emitters.[3]

Diagram: Synthetic Pathway for a Bipolar 1,8-Naphthyridine Host

G Reactant1 2-amino-pyridine derivative Intermediate1 Substituted 1,8-Naphthyridine Reactant1->Intermediate1 Friedländer Annulation Reactant2 Active methylene compound Reactant2->Intermediate1 Product Bipolar Host Material Intermediate1->Product Buchwald-Hartwig Amination Reactant3 Carbazole derivative Reactant3->Product G S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence T1 T₁ S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC G Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) (Host:Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

As a privileged scaffold in medicinal chemistry and materials science, the successful synthesis of the 1,8-naphthyridine core is critical for advancing drug discovery and developing novel functional materials.[1][2][3] The Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde (or related ketone) and a compound with a reactive α-methylene group, remains one of the most direct and versatile methods for its construction.[1][4]

However, like any synthesis, the path to a pure, high-yield product can be fraught with challenges. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of 1,8-naphthyridines.

Issue 1: Consistently Low or No Product Yield

You've set up your Friedländer reaction, but the TLC plate shows mostly starting material, or the final isolated yield is disappointingly low.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale & Recommended Action
Inappropriate Catalyst The choice of acid or base catalyst is highly substrate-dependent and crucial for promoting the key condensation and cyclization steps.[5] If a standard catalyst (e.g., KOH, p-TsOH) is failing, consider screening alternatives. Modern, highly effective systems include ionic liquids (like [Bmmim][Im] or choline hydroxide) or solid acid catalysts (like Montmorillonite K-10), which can offer milder conditions and improved yields.[2][4][6][7]
Suboptimal Temperature While heating is often necessary, excessive temperatures can lead to the decomposition of starting materials or products.[5][6] Conversely, a temperature that is too low will result in a sluggish or stalled reaction. Systematically screen temperatures (e.g., 50 °C, 80 °C, 100 °C) to find the optimal balance. For thermally sensitive substrates, microwave irradiation can dramatically shorten reaction times from hours to minutes, often improving yields by minimizing degradation.[6][8]
Side Reactions Under basic conditions, the most common side reaction is the self-condensation of the ketone reactant, which competes with the desired reaction pathway.[5] If you suspect this is an issue, consider switching to an acid catalyst. Alternatively, for reactions with unmodified methyl ketones, using a specialized amine catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) with slow addition of the ketone can significantly improve regioselectivity and minimize side products.[9][10]
Poor Substrate Reactivity Steric hindrance or strong electron-withdrawing/donating groups on either reactant can reduce reactivity.[5] For less reactive substrates, more forcing conditions may be necessary, such as higher temperatures or stronger catalysts. However, a catalyst screen is often the most effective first step.
Solvent Effects The solvent influences reactant solubility and can mediate catalyst activity. While traditional solvents like DMF or mesitylene are used, many modern protocols achieve excellent yields under solvent-free conditions or in greener solvents like water.[2][6][11] Performing the reaction in water with a catalyst like choline hydroxide has been shown to be exceptionally effective, simplifying workup and improving the environmental profile of the synthesis.[2][7]
Issue 2: Product Contaminated with Side Products or Isomers

Your NMR or LC-MS data shows a mixture of products, indicating a lack of selectivity or the formation of unexpected byproducts.

Potential Causes & Suggested Solutions

  • Cause: Poor Regioselectivity with Unsymmetrical Ketones.

    • Explanation: When using an unsymmetrical ketone, the reaction can proceed through two different enolates, leading to two constitutional isomers.[4][12]

    • Solution: Regioselectivity can be controlled by catalyst selection. Highly regioselective catalysts, such as the bicyclic amine TABO, have been developed specifically to favor the formation of 2-substituted products.[10] Additionally, reaction conditions can be modified; slow addition of the ketone substrate to the reaction mixture has been shown to increase the selectivity for the desired isomer.[9][10]

  • Cause: Self-Condensation of Carbonyl Partner.

    • Explanation: Especially under strong basic catalysis (e.g., KOH, NaOH), the α-methylene carbonyl compound can undergo self-aldol condensation, creating dimeric impurities that can be difficult to separate.[5]

    • Solution: Switch to an acidic catalyst (e.g., p-TsOH, TFA) or a milder, more selective basic catalyst like an ionic liquid.[2][5] Acidic conditions do not promote ketone self-condensation to the same extent.

Issue 3: Difficulty in Product Purification

The crude product is an oil or discolored solid, and standard purification techniques are failing to yield clean material.

Potential Causes & Suggested Solutions

  • Cause: Residual Basic Starting Materials/Solvents.

    • Explanation: Unreacted 2-aminonicotinaldehyde or basic solvents like pyridine are common impurities that can be challenging to remove by chromatography alone.[13]

    • Solution: Implement an acidic wash during the workup. After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash it with a dilute aqueous acid like 1-5% HCl. This will protonate the basic impurities, forming water-soluble salts that partition into the aqueous layer, effectively removing them from your product.[13]

  • Cause: Residual High-Boiling Point Solvents.

    • Explanation: Solvents like DMSO can be difficult to remove completely on a rotary evaporator.[13]

    • Solution: For DMSO, perform several aqueous washes during the workup to extract it from the organic phase. For other high-boiling organics, co-evaporation (azeotroping) can be effective. Add a lower-boiling solvent like toluene to the crude product and evaporate under reduced pressure; the toluene will help to carry over the residual high-boiling solvent.[13]

  • Cause: Tar or Polymeric Byproducts.

    • Explanation: Harsh reaction conditions (high heat, strong acid/base) can sometimes lead to the formation of intractable tars.[7]

    • Solution: If the product is a solid, recrystallization is often the most effective method for removing both colored impurities and byproducts. If it is an oil or non-crystalline solid, column chromatography on silica gel is the standard approach. A gradient elution, starting with a non-polar eluent and gradually increasing polarity, is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedländer synthesis of 1,8-naphthyridines?

The reaction proceeds in two main stages: an initial aldol-type condensation followed by an intramolecular cyclodehydration.[1] Under base-catalyzed conditions, the base abstracts an α-proton from the active methylene compound to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the 2-aminonicotinaldehyde. The resulting aldol adduct undergoes intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the final aromatic 1,8-naphthyridine ring system.[1]

Friedlander_Mechanism Base-Catalyzed Friedländer Mechanism Start 2-Aminonicotinaldehyde + Active Methylene Compound Enolate Enolate Formation (Base Catalyst) Start->Enolate Base (e.g., OH-) Aldol Aldol-Type Condensation Start->Aldol Enolate->Aldol Adduct Intermediate Adduct Aldol->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 1,8-Naphthyridine Dehydration->Product

Caption: Base-catalyzed Friedländer synthesis workflow.

Q2: How do I choose the right catalyst? Should I use an acid or a base?

The choice depends heavily on your substrates and desired reaction conditions.[5]

  • Base Catalysts (e.g., KOH, NaOH, KOtBu): Often used for more reactive substrates. However, they carry a higher risk of promoting the self-condensation of ketone starting materials, which can lower yields and complicate purification.[1][5]

  • Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): Generally effective for a wide range of substrates and less likely to cause ketone self-condensation.[5][6]

  • Modern Catalytic Systems: Recent advancements favor greener and more efficient catalysts.[14]

    • Ionic Liquids (e.g., Choline Hydroxide, [Bmmim][Im]): These can act as both the catalyst and solvent, often providing high yields under mild, sometimes solvent-free, conditions.[2][4][7][15] Choline hydroxide is particularly noteworthy as it is inexpensive, biocompatible, and allows the reaction to be run efficiently in water.[2][7]

    • Solid Acid Catalysts (e.g., Zeolites, Montmorillonite K-10): These are often recyclable, making the process more sustainable and simplifying product workup as the catalyst can be filtered off.[6]

Q3: Can I run this reaction under "green" conditions?

Absolutely. There is a strong trend towards developing more environmentally benign syntheses for 1,8-naphthyridines.[11] Key strategies include:

  • Using Water as a Solvent: Groundbreaking work has shown that the Friedländer synthesis can be performed on a gram scale in water using choline hydroxide as a catalyst, achieving excellent yields (>90%) and allowing for easy product separation.[2][7]

  • Solvent-Free Conditions: Many reactions, particularly those using ionic liquids or solid catalysts, can be run neat (solvent-free), which reduces waste and simplifies purification.[4][6]

  • Microwave Irradiation: Using microwave heating can drastically cut reaction times, which reduces energy consumption and often leads to cleaner reactions with higher yields.[8][16]

Protocols & Data

Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water[2][7]

This protocol is adapted from a high-yield, environmentally friendly procedure using a biocompatible catalyst.

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq) and deionized water (1 mL).

  • Reagent Addition: Add acetone (1.5 mmol, 3.0 eq) to the mixture with stirring.

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas.

  • Heating & Monitoring: Heat the reaction mixture to 50°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent. The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Standard Acidic Wash for Purification[13]

Use this workup procedure to remove basic impurities like unreacted 2-aminopyridine precursors.

  • Dissolution: After completion of the reaction and removal of any solvent, dissolve the crude residue in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 25 mL). This step protonates basic impurities, pulling them into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 25 mL) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Data Table: Comparison of Modern Catalytic Systems

The following table summarizes the performance of various modern catalysts for the synthesis of 1,8-naphthyridines, demonstrating the trend towards milder and more efficient conditions.

CatalystReactantsSolventTemp (°C)TimeYield (%)Reference
Choline Hydroxide (1 mol%)2-aminonicotinaldehyde, AcetoneWater506 h99[2][7]
[Bmmim][Im] (Ionic Liquid)2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenoneNone8024 h91[4][15]
DABCO (20 mol%)2-aminonicotinaldehyde, Ethyl acetoacetateNone (MW)MW (600W)4 min86[16]
p-TsOH2-aminoaryl ketone, KetoneNone1200.5-2 h82-95[17]
Acetic Acid2-aminobenzophenone, Cyclic ketoneAcetic Acid (MW)1605 min>90[8]

References

How to improve the yield and purity of 3-Bromo-1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1,8-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through a few key pathways. The most common and logical approach involves a two-step process:

  • Friedländer Annulation: Synthesis of a suitable precursor, typically 3-Amino-1,8-naphthyridine, from 2-aminonicotinaldehyde and a methylene-active compound.[1][2]

  • Sandmeyer Reaction: Conversion of the 3-amino group to a bromo group via a diazonium salt intermediate.[3][4]

An alternative, though potentially less regioselective, method is the direct electrophilic bromination of the 1,8-naphthyridine core.

This guide will focus on the two-step approach, as it generally offers better control over the final product's regiochemistry.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Friedländer Synthesis of 3-Amino-1,8-naphthyridine 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalyst. 4. Side reactions.1. Extend the reaction time and monitor progress by TLC. 2. Optimize the reaction temperature. While some protocols suggest room temperature, heating to 50-80°C may be necessary.[2][5] 3. Ensure the catalyst (e.g., choline hydroxide, T3P®) is active and used in the correct molar ratio.[1][6] 4. Use anhydrous solvents to minimize side reactions.
Low Yield in Sandmeyer Reaction 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient copper catalyst.1. Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite.[4] 2. Use the diazonium salt immediately after its formation. Avoid letting it warm up. 3. Use freshly prepared copper(I) bromide for the best results. The use of a CuBr/CuBr2 mixture can also be beneficial.[3]
Product Contaminated with Starting Material (3-Amino-1,8-naphthyridine) Incomplete Sandmeyer reaction.1. Increase the reaction time or temperature (e.g., to 60-70°C) after the addition of the diazonium salt to the copper bromide solution.[4] 2. Purify the crude product using column chromatography. A gradient elution with hexane and ethyl acetate is typically effective.
Presence of Multiple Brominated Products (Dibromo- or other isomers) Lack of regioselectivity in direct bromination.This is a common issue with direct bromination of heterocyclic systems. The Sandmeyer reaction route is highly recommended to ensure regioselective bromination at the 3-position.
Crude Product is a Discolored Oil or Solid Presence of polymeric byproducts or other impurities.1. For solid products, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). 2. If recrystallization is ineffective, purify by column chromatography on silica gel.[7]
Difficulty in Removing High-Boiling Point Solvents (e.g., DMSO, Pyridine) High boiling point of the solvent.1. For basic solvents like pyridine, an acidic wash (e.g., with 1-5% HCl) during workup can help.[7] 2. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[7] 3. For DMSO, multiple aqueous washes are necessary during the extraction process.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most reliable and regioselective method is a two-step synthesis involving the Friedländer annulation to produce 3-Amino-1,8-naphthyridine, followed by a Sandmeyer reaction to introduce the bromine atom. This approach avoids the formation of isomeric byproducts that can occur with direct bromination.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the product's Rf value with the starting materials.

  • Melting Point: The melting point of a pure compound should be sharp. While a specific melting point for this compound is not widely reported, a sharp melting range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The expected proton and carbon signals for the 1,8-naphthyridine core will be present, with shifts influenced by the bromine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The presence of bromine will result in a characteristic M and M+2 isotopic pattern.

Q3: What are the key safety precautions for the Sandmeyer reaction?

A3: Diazonium salts can be explosive when isolated and dry. Therefore, it is crucial to:

  • Keep the reaction temperature low (0-5°C) during the formation of the diazonium salt.

  • Use the diazonium salt solution immediately in the next step without isolating the salt.

  • Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can N-bromosuccinimide (NBS) be used for the direct bromination of 1,8-naphthyridine?

A4: While NBS is a common brominating agent, its use for the direct bromination of 1,8-naphthyridine may lead to a mixture of products due to a lack of complete regioselectivity.[8] The electron-deficient nature of the pyridine rings in the naphthyridine core can make electrophilic substitution challenging and less predictable than with more electron-rich aromatic systems. For unambiguous synthesis of the 3-bromo isomer, the Sandmeyer route is preferred.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,8-naphthyridine (via Friedländer Synthesis)

This protocol is adapted from established green chemistry methods for the synthesis of 1,8-naphthyridine derivatives.[1][2]

Materials and Reagents:

  • 2-Aminonicotinaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-amino-1,8-naphthyridine-3-carbonitrile, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • The nitrile can then be hydrolyzed to the corresponding amide and subsequently converted to the amine, or other routes to 3-amino-1,8-naphthyridine can be employed.

Protocol 2: Synthesis of this compound (via Sandmeyer Reaction)

This protocol is a generalized procedure based on well-established Sandmeyer reaction conditions.[3][4]

Materials and Reagents:

  • 3-Amino-1,8-naphthyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask, suspend 3-Amino-1,8-naphthyridine (1.0 eq) in a mixture of 48% hydrobromic acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Cool the CuBr solution to 0°C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • After the addition is complete, warm the mixture to room temperature and then heat to 60-70°C for 1 hour. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

V. Visualization of Key Processes

Reaction Pathway

Synthesis of this compound A 2-Aminonicotinaldehyde + Methylene-active compound B 3-Amino-1,8-naphthyridine A->B Friedländer Annulation C This compound B->C Sandmeyer Reaction

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield Observed Step Which Step? Start->Step Friedlander Friedländer Synthesis Step->Friedlander Step 1 Sandmeyer Sandmeyer Reaction Step->Sandmeyer Step 2 Check_Friedlander Check: - Reaction Time/Temp - Catalyst Activity - Solvent Purity Friedlander->Check_Friedlander Check_Sandmeyer Check: - Diazotization Temp - Diazonium Stability - CuBr Quality Sandmeyer->Check_Sandmeyer Optimize Optimize Conditions Check_Friedlander->Optimize Check_Sandmeyer->Optimize

Caption: A logical workflow for troubleshooting low reaction yields.

VI. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025). 3-bromo-1,8-naphthyridin-2-ol. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 3-Bromo-1,8-naphthalic anhydride. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from --INVALID-LINK--

  • Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from --INVALID-LINK--

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from --INVALID-LINK--

  • Hrcak. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2017). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from --INVALID-LINK--

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from --INVALID-LINK--

  • K.T.H.M. College. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Retrieved from --INVALID-LINK--

  • RSC Publishing. (2019). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2021). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Polysubstituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this privileged heterocyclic scaffold. The 1,8-naphthyridine core is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents, including antibacterial and anticancer drugs.[1][2][3][4] However, its synthesis, particularly with multiple substitutions, is not without its challenges. This resource aims to provide practical, field-proven insights to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of polysubstituted 1,8-naphthyridines, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is a low yield of the desired product. In the context of 1,8-naphthyridine synthesis, particularly via the common Friedländer annulation, several factors can be at play.

Potential Causes & Solutions:

  • Inadequate Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions is paramount. Traditional methods often rely on harsh acid or base catalysts, which can lead to side reactions or decomposition of starting materials.[5][6]

    • Solution 1: Catalyst Optimization. Consider switching to a milder and more efficient catalytic system. Recent literature highlights the efficacy of ionic liquids (ILs) like [Bmmim][Im] or the biocompatible choline hydroxide (ChOH) as catalysts.[5][7][8] These have been shown to significantly improve yields, often under milder conditions. For instance, the use of 1 mol% ChOH in water at 50°C has been reported to give excellent yields for a variety of substrates.[5]

    • Solution 2: Solvent Selection. The reaction medium plays a crucial role. While traditional syntheses often employ organic solvents, greener alternatives like water have proven highly effective, especially when paired with appropriate catalysts like ChOH.[5][9] Solvent-free conditions using an ionic liquid as both the solvent and catalyst can also be a viable strategy.[7][8]

    • Solution 3: Temperature and Reaction Time. Optimization of temperature and reaction time is critical. Monitor the reaction progress using thin-layer chromatography (TLC).[5] Insufficient heating or premature termination can result in low conversion. Conversely, prolonged heating at high temperatures can lead to product degradation. A systematic variation of these parameters is recommended.

  • Poor Reactivity of Starting Materials: The electronic and steric nature of the substituents on your 2-aminopyridine derivative and the active methylene compound can significantly impact reactivity.

    • Solution: Substrate Modification. If feasible, consider using more activated starting materials. For instance, electron-donating groups on the 2-aminopyridine ring can enhance its nucleophilicity.

Experimental Protocol: High-Yield Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide in Water

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add water (1 mL) and stir the mixture.

  • Add choline hydroxide (1 mol%).

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with work-up and purification.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Catalyst Check Inefficient or harsh catalyst? start->catalyst conditions Reaction Conditions Suboptimal solvent, temperature, or time? start->conditions reactants Starting Materials Poor reactivity? start->reactants solution_catalyst Optimize Catalyst - Switch to Ionic Liquid (e.g., [Bmmim][Im]) - Use Choline Hydroxide (ChOH) - Consider Lewis acids (e.g., TBBDA) catalyst:f1->solution_catalyst solution_conditions Optimize Conditions - Use water as a green solvent - Try solvent-free with IL - Systematically vary T & time - Monitor with TLC conditions:f1->solution_conditions solution_reactants Modify Reactants - Use more activated starting materials if possible reactants:f1->solution_reactants

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

When using an unsymmetrical ketone in the Friedländer synthesis, two different modes of cyclization are possible, potentially leading to a mixture of regioisomers and complicating purification.

Potential Causes & Solutions:

  • Lack of Steric or Electronic Differentiation: If the two α-positions of the ketone are sterically and electronically similar, both can be deprotonated and participate in the initial condensation, leading to poor regioselectivity.

    • Solution 1: Use of a Regioselective Catalyst. Certain catalysts can favor the formation of one regioisomer over the other. For example, the use of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to be a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones.[10]

    • Solution 2: Slow Addition of the Ketone. Increasing the regioselectivity can sometimes be achieved by the slow addition of the methyl ketone substrate to the reaction mixture.[10] This can help to control the concentration of the enolate and favor the thermodynamically more stable product.

    • Solution 3: Alternative Synthetic Routes. If controlling regioselectivity in a one-pot reaction proves difficult, consider a multi-step approach where the desired connectivity is established prior to the cyclization step.

Issue 3: Formation of Side Products and Purification Challenges

The presence of unreacted starting materials, particularly basic 2-aminopyridine derivatives, and other side products can make the purification of the final 1,8-naphthyridine challenging.[11]

Potential Causes & Solutions:

  • Incomplete Reaction: As discussed in "Issue 1," incomplete reactions will leave starting materials in the crude product.

    • Solution: Drive the reaction to completion by optimizing conditions as previously described.

  • Inappropriate Work-up Procedure: A standard work-up may not be sufficient to remove all impurities.

    • Solution 1: Acidic Wash. To remove basic impurities like unreacted 2-aminopyridine, an acidic wash during the work-up is highly effective.[11] Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurities, making them water-soluble and easily separable in the aqueous layer.[11]

    • Solution 2: Recrystallization. For solid products, recrystallization is often a powerful purification technique to remove minor impurities.[11]

    • Solution 3: Column Chromatography. If a mixture of products or closely related impurities is present, silica gel column chromatography is the method of choice.[7][11] A systematic evaluation of different solvent systems (eluents) is necessary to achieve good separation.

  • Residual High-Boiling Solvents: Solvents like DMSO or pyridine can be difficult to remove under standard rotary evaporation.

    • Solution: Co-evaporation (Azeotroping). Adding a lower-boiling solvent like toluene to the product and evaporating under reduced pressure can help to remove residual high-boiling solvents.[11] For DMSO, repeated aqueous washes are necessary.[11]

Purification Workflow

purification_workflow start Crude Product dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve acid_wash Acidic Wash (e.g., 1M HCl) Removes basic impurities dissolve->acid_wash neutral_wash Neutralizing Wash (e.g., sat. NaHCO₃) acid_wash->neutral_wash brine_wash Brine Wash (sat. NaCl) neutral_wash->brine_wash dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze Purity (TLC, NMR, LCMS) concentrate->analysis pure Pure Product analysis->pure Purity OK impure Impure Product analysis->impure Purity not OK chromatography Silica Gel Chromatography impure->chromatography recrystallization Recrystallization impure->recrystallization chromatography->pure recrystallization->pure

Caption: General workflow for the purification of 1,8-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to polysubstituted 1,8-naphthyridines?

The Friedländer synthesis is arguably the most common and straightforward method, involving the condensation of a 2-aminopyridine derivative with an active methylene carbonyl compound.[1][7] Other classical methods include the Skraup, Combes, and Pfitzinger reactions.[7] More modern approaches include multicomponent reactions, metal-catalyzed syntheses, and microwave-assisted reactions to improve efficiency and access to diverse substitution patterns.[2][3][12]

Q2: How can I make my synthesis of 1,8-naphthyridines "greener"?

Several strategies can be employed to improve the environmental footprint of your synthesis.[2]

  • Use of Water as a Solvent: As demonstrated in recent studies, water can be an excellent solvent for the Friedländer reaction, especially with a suitable catalyst, eliminating the need for volatile organic compounds.[5][9]

  • Catalyst Choice: Opt for non-toxic, reusable, and efficient catalysts. Ionic liquids and choline hydroxide are good examples of greener catalysts.[5][7][8]

  • Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.[3]

Q3: I need to synthesize a 1,8-naphthyridin-2(1H)-one derivative. Which methods are suitable?

While the Friedländer reaction can be adapted for this, the Knorr-type reaction is another classical method for synthesizing 1,8-naphthyridin-2(1H)-ones.[3] For accessing more complex, polysubstituted derivatives, modern methods like microwave-activated inverse electron-demand Diels-Alder reactions have been developed.[3]

Q4: My desired substitution pattern is not accessible through the Friedländer reaction. What are my options?

For complex substitution patterns, a multicomponent approach might be beneficial. These reactions combine three or more starting materials in a single step to build molecular complexity efficiently.[12] For instance, a three-component condensation of a substituted 2-aminopyridine, an active methylene compound (like malononitrile), and an aldehyde can yield highly substituted 1,8-naphthyridines.[12] Alternatively, late-stage functionalization of a pre-formed 1,8-naphthyridine core using cross-coupling reactions can be a powerful strategy.

Q5: Where can I find reliable starting materials like 2-aminonicotinaldehyde?

2-Aminonicotinaldehyde and other key precursors for 1,8-naphthyridine synthesis are commercially available from major chemical suppliers. It is crucial to check the purity of the starting materials before use, as impurities can negatively impact the reaction outcome.

References

Technical Support Center: Strategies to Control Regioselectivity in the Friedländer Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective synthesis of 1,8-naphthyridines via the Friedländer annulation. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and actionable protocols to address the challenges of controlling regioselectivity in this critical synthetic transformation. 1,8-Naphthyridine derivatives are vital scaffolds in medicinal chemistry, with applications as antimicrobial, anti-HIV, and antitumor agents.[1]

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene carbonyl group, is a straightforward and widely used method for constructing the 1,8-naphthyridine core.[2][3][4] However, a significant challenge arises when using unsymmetrical ketones, as the reaction can proceed via two different pathways, leading to a mixture of regioisomers. This guide provides strategies to navigate and control these outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis of 1,8-naphthyridines?

A1: The root cause of poor regioselectivity is the use of an unsymmetrical ketone, which possesses two distinct α-methylene groups that can be enolized. The initial step of the Friedländer synthesis involves an aldol-type condensation between the 2-aminonicotinaldehyde (or a related amino-pyridine aldehyde/ketone) and the enolizable ketone.[2][5] If the ketone is unsymmetrical (e.g., 2-butanone), condensation can occur at either the methyl or the methylene carbon, leading to two different regioisomeric 1,8-naphthyridine products.[5][6]

Q2: How does the choice of catalyst (acid vs. base) influence the regiochemical outcome?

A2: Both acid and base catalysis are employed in the Friedländer synthesis, and the choice can significantly impact regioselectivity.[2][7]

  • Base Catalysis: Traditional base-catalyzed methods (e.g., KOH, piperidine) often lead to mixtures of isomers, as they tend to favor the formation of the more thermodynamically stable enolate.[8] However, specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide high regioselectivity.[5][9]

  • Acid Catalysis: Acid catalysts, including Lewis acids and Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid), can also promote the reaction.[3][7] In some cases, acid catalysis can favor the kinetically controlled product, offering an alternative regiochemical outcome compared to base-catalyzed reactions.

Q3: Are there specific catalytic systems that are highly recommended for achieving high regioselectivity?

A3: Yes, several modern catalytic systems have been developed to address the challenge of regioselectivity:

  • Amine Catalysts: The use of novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been reported to be highly effective in directing the synthesis towards 2-substituted 1,8-naphthyridines with excellent regioselectivity (up to 96:4).[9][10]

  • Ionic Liquids: Basic ionic liquids have been successfully used as both the catalyst and solvent, promoting high regioselectivity in the synthesis of 1,8-naphthyridine derivatives.[4][11] For instance, [Bmmim][Im] has demonstrated remarkable catalytic activity.[11]

  • Metal-Free Catalysts: Choline hydroxide, a metal-free and water-soluble catalyst, has been employed for the gram-scale synthesis of 1,8-naphthyridines in water, offering a green and efficient method with excellent yields.[1][12]

Q4: Beyond the catalyst, what other reaction parameters can be adjusted to control regioselectivity?

A4: Several experimental parameters can be fine-tuned to favor the formation of a single regioisomer:

  • Rate of Addition: Slow addition of the methyl ketone substrate to the reaction mixture has been shown to significantly improve regioselectivity, particularly in amine-catalyzed reactions.[9][10]

  • Temperature: Higher reaction temperatures can also enhance regioselectivity in certain systems.[9]

  • Solvent: The choice of solvent is crucial. Greener approaches using water as a solvent have been developed and can lead to high yields.[1][13] In other cases, polar aprotic or non-polar solvents may be preferred depending on the catalytic system.[2]

Q5: Can substrate modification be used as a strategy to ensure a single regioisomeric product?

A5: Absolutely. Modifying the ketone substrate is a powerful strategy to enforce regioselectivity:

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one of the reaction pathways, leading to the exclusive formation of a single product.[2][5]

  • Use of β-Dicarbonyl Compounds: Employing β-dicarbonyl compounds or other activated methylene compounds can also lead to the formation of a single regioisomer due to the higher acidity of the methylene protons between the two carbonyl groups.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to poor regioselectivity in the Friedländer synthesis of 1,8-naphthyridines.

Problem: Formation of a mixture of regioisomers.
Potential Cause Troubleshooting Steps Rationale
Use of a non-selective catalyst 1. Switch to a highly regioselective catalyst such as TABO or a suitable pyrrolidine derivative.[9][10] 2. Explore the use of basic ionic liquids as both catalyst and solvent.[4][11] 3. Consider a metal-free catalyst like choline hydroxide in an aqueous medium.[1]These catalysts have demonstrated the ability to direct the condensation to a specific α-methylene group, thus favoring the formation of a single regioisomer.
Sub-optimal reaction conditions 1. Implement slow addition of the unsymmetrical ketone to the reaction mixture.[9][10] 2. Systematically vary the reaction temperature; higher temperatures may improve selectivity.[9] 3. Investigate the effect of different solvents, including the possibility of running the reaction in water.[1][13]Fine-tuning reaction parameters can shift the reaction pathway towards the desired kinetic or thermodynamic product, enhancing the formation of one regioisomer over the other.
Inherent reactivity of the substrate 1. If possible, modify the ketone by introducing a directing group on one of the α-carbons to block one reaction site.[2][5] 2. Consider using a symmetrical ketone if the desired substitution pattern allows.Substrate modification provides a definitive way to control the site of the initial condensation, thereby ensuring the formation of a single product.
Problem: Low yield of the desired regioisomer.
Potential Cause Troubleshooting Steps Rationale
Side reactions 1. If using a strong base, consider switching to a milder catalyst to minimize side reactions like aldol condensation of the ketone starting material. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if substrates or products are sensitive to oxidation.Strong bases can promote self-condensation of the ketone, reducing the amount available for the Friedländer reaction. Milder conditions can help to suppress these unwanted side reactions.
Inefficient catalysis 1. Screen a variety of acid and base catalysts to find the most effective one for your specific substrates.[2] 2. Consider microwave-assisted synthesis, which can sometimes improve yields and reaction times.[5]The optimal catalyst can vary depending on the electronic and steric properties of the starting materials. Microwave irradiation can provide rapid and uniform heating, leading to more efficient reactions.
Purification challenges 1. If the regioisomers are difficult to separate by column chromatography, explore other purification techniques such as recrystallization or preparative HPLC. 2. Optimize the reaction to maximize the formation of the desired isomer, which will simplify purification.Improving the regioselectivity of the reaction is the most effective way to simplify the purification process and increase the isolated yield of the desired product.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 2-Substituted 1,8-Naphthyridine using an Amine Catalyst

This protocol is adapted from methodologies employing highly regioselective amine catalysts.[9]

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) under an inert atmosphere, add the amine catalyst (e.g., TABO, 0.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Slowly add the unsymmetrical methyl ketone (1.2 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted 1,8-naphthyridine.

Protocol 2: Green Synthesis of 1,8-Naphthyridines in Water using a Metal-Free Catalyst

This protocol is based on the environmentally friendly synthesis of 1,8-naphthyridines.[1]

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the carbonyl compound (0.5 mmol) in water (1 mL).

  • Add the metal-free catalyst, such as choline hydroxide (1 mol%).

  • Stir the reaction mixture under a nitrogen atmosphere at a suitable temperature (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under vacuum to yield the desired 1,8-naphthyridine product.

Visualizing the Reaction Pathway

The regioselectivity in the Friedländer synthesis is determined by the initial condensation step. The following diagram illustrates the two possible pathways when using an unsymmetrical ketone.

Friedlander_Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Pathway A (Condensation at Cα) Pathway A (Condensation at Cα) 2-Aminonicotinaldehyde->Pathway A (Condensation at Cα) Pathway B (Condensation at Cα') Pathway B (Condensation at Cα') 2-Aminonicotinaldehyde->Pathway B (Condensation at Cα') Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Pathway A (Condensation at Cα) Unsymmetrical Ketone->Pathway B (Condensation at Cα') Regioisomer A Regioisomer A Pathway A (Condensation at Cα)->Regioisomer A Regioisomer B Regioisomer B Pathway B (Condensation at Cα')->Regioisomer B

References

Methods for scaling up the laboratory synthesis of 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Scaling the Synthesis of 3-Bromo-1,8-naphthyridine

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of this compound. As a key intermediate in pharmaceutical research, developing a robust and safe process for its synthesis is critical. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring you can troubleshoot effectively and scale your reaction with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when considering the scale-up of this specific synthesis.

Q1: What is a reliable and scalable synthetic route to this compound?

A scalable approach involves a two-stage process. First, the 1,8-naphthyridine core is synthesized via the Friedländer annulation, a well-established and high-yielding reaction.[1][2] This typically involves the condensation of 2-aminonicotinaldehyde with a suitable ketone, such as acetone, often in water, which is advantageous for green chemistry and scale-up.[3] The second stage is the selective electrophilic bromination of the 1,8-naphthyridine core at the 3-position. This strategy separates the complexity of ring formation from the hazardous bromination step, allowing for better process control.

Q2: What are the primary safety concerns when scaling up the bromination of 1,8-naphthyridine?

The primary concerns are twofold: the inherent hazards of the brominating agent and the management of the reaction exotherm.

  • Reagent Hazards : Elemental bromine (Br₂) is highly toxic, corrosive, and volatile, posing significant inhalation and contact risks.[4][5] N-Bromosuccinimide (NBS) is a solid and generally safer alternative, but it is a powerful oxidizer and can lead to runaway reactions if not controlled.[6]

  • Thermal Management : Electrophilic aromatic bromination is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and a loss of selectivity, potentially causing a dangerous runaway reaction.[6]

Q3: Which brominating agent is preferable for scale-up: elemental bromine or N-Bromosuccinimide (NBS)?

For scale-up, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine. While bromine can be effective, the operational hazards associated with its handling, storage, and quenching are significant.[7] NBS is a crystalline solid that is easier and safer to handle, weigh, and charge into a reactor.[6] Mechanistic studies suggest that in the presence of an acidic substrate, NBS can be activated to facilitate bromination effectively.[6]

Table 1: Comparison of Common Brominating Agents for Scale-Up

Feature Elemental Bromine (Br₂) N-Bromosuccinimide (NBS)
Physical State Fuming, volatile liquid Crystalline solid
Handling Safety High risk; requires specialized equipment and PPE.[4][8] Lower risk; standard solid handling procedures apply.
Byproducts Hydrogen Bromide (HBr), a corrosive gas. Succinimide, a non-volatile and less hazardous solid.
Reaction Control Can be difficult to control addition rate and exotherm. Easier to control addition as a solid; exotherm is still a concern but often more manageable.[6]

| Work-up | Requires quenching of excess bromine and neutralization of HBr. | Simpler filtration and washing steps. |

Q4: How does reaction temperature affect the outcome of the bromination?

Temperature is a critical parameter for controlling both safety and selectivity.

  • Low Temperatures (0-5 °C): Initiating the reaction at a low temperature is crucial for controlling the initial exotherm upon addition of the brominating agent. This minimizes the risk of a runaway reaction and enhances regioselectivity by slowing the reaction rate, reducing the formation of over-brominated side products.

  • Elevated Temperatures: Allowing the reaction to warm to room temperature or gently heating it may be necessary to drive the reaction to completion. However, excessive temperatures can lead to decreased selectivity and potential decomposition of the product or reagents.

Section 2: Troubleshooting Guide for Synthesis Scale-Up

This guide addresses specific issues you may encounter during the experimental process in a question-and-answer format.

Q: My reaction yield is consistently low. What are the likely causes? A: Low yield can stem from several factors. First, verify the purity of your 1,8-naphthyridine starting material; impurities can inhibit the reaction. Second, ensure your brominating agent (NBS) is of high quality and has not degraded. The most common cause, however, is incomplete reaction. Monitor the reaction progress using TLC or LCMS. If starting material remains after the expected reaction time, consider extending the time or slightly increasing the temperature (e.g., from room temperature to 40 °C) while carefully monitoring the exotherm. Finally, yield loss during work-up is common. Ensure your extraction and recrystallization solvents are well-chosen to minimize product loss.

Q: My final product is contaminated with di-brominated or other impurities, as seen on TLC/LCMS. How can I improve selectivity? A: This is a classic problem of over-bromination due to the activated nature of the heterocyclic ring. The solution lies in rigorous control of reaction conditions.

  • Stoichiometry: Use no more than 1.05 equivalents of NBS. An excess of the brominating agent is the most direct cause of multiple brominations.

  • Temperature Control: Add the NBS portion-wise at a low temperature (0 °C) to dissipate heat and maintain control. A rapid temperature increase favors side reactions.

  • Solvent Choice: A solvent like concentrated sulfuric acid can moderate reactivity and improve selectivity for certain substrates. However, this complicates work-up. For many applications, solvents like dichloromethane or acetic acid are used.[9]

Q: The work-up procedure is difficult. After quenching, I'm struggling with emulsions or product precipitation during extraction. What can I do? A: Work-up challenges are common when scaling up.

  • For Emulsions: Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength, which often helps break emulsions. If the problem persists, filtering the entire biphasic mixture through a pad of celite can be effective.

  • For Premature Precipitation: If the product crashes out during the aqueous wash, you may need to increase the volume of the organic solvent. Ensure the pH of the aqueous layer is appropriate; the product may be more soluble in the organic phase under neutral or slightly basic conditions. A neutralization wash with sodium bicarbonate is a standard step to remove acidic byproducts and can influence solubility.[10]

Q: My crude product is a dark, discolored oil or solid. How can I improve the quality? A: Dark coloration often indicates product decomposition or high-boiling point impurities.

  • Preventative Measures: Ensure the reaction is not overheating. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

  • Purification Strategy: If the product is discolored, purification via column chromatography is an option for smaller scales.[10] For larger scales, recrystallization is preferred. If standard recrystallization fails, try treating a solution of the crude product in an organic solvent with activated carbon, followed by hot filtration and then crystallization. The carbon can adsorb many colored impurities.

Section 3: Process Safety & Hazard Management

Scaling up bromination reactions requires a strict adherence to safety protocols. Failure to do so can result in serious injury or equipment damage.

  • Personal Protective Equipment (PPE): At all times, wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves (e.g., butyl rubber or neoprene over nitrile).[5][7]

  • Engineering Controls: All operations involving bromine or NBS must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors or dust.[5] Ensure the reactor is equipped with an overhead stirrer, a temperature probe, and an addition funnel (for liquids) or a solids charging port. A cooling bath (ice-water or cryocooler) must be available and ready.

  • Quenching and Spill Control: Always have a quenching solution readily available. A 10% aqueous solution of sodium thiosulfate is effective at neutralizing excess bromine or NBS. Spills should be immediately contained with an absorbent material and then treated with the thiosulfate solution until the characteristic bromine color disappears.

Section 4: Scalable Laboratory Protocol: Synthesis of this compound

This two-part protocol details the synthesis of the 1,8-naphthyridine core followed by its bromination.

Part A: Gram-Scale Synthesis of 1,8-Naphthyridine via Friedländer Reaction[1][3]
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-aminonicotinaldehyde (6.1 g, 50 mmol).

  • Reagent Addition: Add deionized water (100 mL) followed by acetone (4.4 mL, 60 mmol).

  • Catalyst Addition: Add a catalytic amount of choline hydroxide (approx. 0.1 mL of a 45% solution in methanol).

  • Reaction: Heat the mixture to 50°C and stir for 6-8 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the 2-aminonicotinaldehyde spot is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 1,8-naphthyridine as a solid. The typical yield is 85-95%.

Part B: Selective Bromination to this compound
  • Reactor Setup: In a 500 mL three-neck flask equipped with an overhead mechanical stirrer, a temperature probe, and a solids addition funnel, charge the 1,8-naphthyridine (6.5 g, 50 mmol) from Part A.

  • Dissolution: Add dichloromethane (DCM, 200 mL) and stir to dissolve the starting material.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Once the solution is cold, begin adding N-Bromosuccinimide (NBS) (9.3 g, 52.5 mmol, 1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once the reaction is complete, cool the mixture back to 10 °C and slowly add a 10% aqueous solution of sodium thiosulfate (100 mL) to quench any unreacted NBS. Stir for 15 minutes.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove succinimide and acidic byproducts, followed by brine (1 x 100 mL).[10]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure crystalline solid.

Section 5: Visualizations and Data

Experimental Workflow Diagram

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination start 2-Aminonicotinaldehyde + Acetone reaction1 Friedländer Reaction (H2O, Choline Hydroxide, 50°C) start->reaction1 workup1 Cool, Filter & Dry reaction1->workup1 product1 1,8-Naphthyridine workup1->product1 reaction2 Bromination with NBS (DCM, 0°C -> RT) product1->reaction2 Charge to Reactor workup2 Quench (Na2S2O3) Wash (NaHCO3, Brine) reaction2->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Overall workflow for the two-stage synthesis of this compound.

Simplified Bromination Mechanism

G naphthyridine 1,8-Naphthyridine intermediate [Sigma Complex Intermediate] naphthyridine->intermediate Electrophilic Attack at C3 nbs NBS (Br+) nbs->intermediate product This compound intermediate->product - H+ succinimide Succinimide intermediate->succinimide

Caption: Simplified mechanism for electrophilic aromatic bromination.

References

Troubleshooting common issues in Suzuki coupling with 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-1,8-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging substrate. Here, we address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established organometallic principles and field-proven insights.

Introduction: The Challenge of this compound in Suzuki Coupling

The 1,8-naphthyridine scaffold is a significant pharmacophore due to its wide range of biological activities.[1] The Suzuki-Miyaura coupling is a powerful tool for the C-C bond formation necessary to create libraries of substituted naphthyridines for structure-activity relationship (SAR) studies. However, the presence of two nitrogen atoms in the 1,8-naphthyridine ring introduces specific challenges. These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the naphthyridine ring can influence the reactivity of the C-Br bond and the stability of reaction intermediates. This guide will help you navigate these complexities to achieve successful and reproducible couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my this compound. What are the likely causes?

A1: Low conversion is a common issue and can stem from several factors:

  • Catalyst Inactivation: The nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a frequent problem with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient ring should be reasonably reactive, steric hindrance or unfavorable electronic effects from other substituents on your coupling partner can slow down this crucial first step of the catalytic cycle.

  • Poorly Chosen Reaction Conditions: The choice of ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to a stalled reaction.

Q2: My main side product is the dehalogenated starting material (1,8-naphthyridine). How can I prevent this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. It is often mediated by a palladium-hydride (Pd-H) species. Key strategies to minimize dehalogenation include:

  • Choice of Base and Solvent: Certain bases and solvents are more prone to generating Pd-H species. For instance, alkoxides in alcohol solvents can be a source of hydrides. Using anhydrous solvents and carefully selecting the base can mitigate this.

  • Ligand Selection: Bulky, electron-rich ligands can promote the desired reductive elimination over pathways leading to dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.

Q3: I am seeing a significant amount of homocoupled boronic acid (biaryl byproduct). What is causing this and how can I reduce it?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling. To prevent this:

  • Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • High-Purity Reagents: Ensure your boronic acid is of high purity, as impurities can sometimes promote side reactions.

Q4: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening?

A4: This is likely due to protodeboronation, the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient or some heteroaryl boronic acids. To address this:

  • Use of Milder Bases: Strong aqueous bases can accelerate protodeboronation. Switching to a milder base like potassium fluoride (KF) or using anhydrous conditions can be beneficial.

  • Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, can protect it from premature decomposition.[2][3]

  • Control of Water Content: While some water can be beneficial for the solubility and activity of certain bases, excess water can promote protodeboronation. Careful optimization of the solvent system is key.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

This is the most common problem and often requires a systematic optimization of reaction parameters.

Diagnostic Workflow:

  • Analyze Crude Reaction Mixture: Use LC-MS and ¹H NMR to identify all components. Is there unreacted starting material? Are there identifiable side products like dehalogenated or homocoupled products?

  • Evaluate Catalyst System: The choice of palladium source and ligand is paramount. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often successful.[2]

Troubleshooting Protocol 1: Optimization of Catalyst, Ligand, and Base

Parameter Initial Condition (Starting Point) Alternative 1 Alternative 2 Rationale
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1.5-2.5 mol%)Pd(OAc)₂ (2-3 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that require in-situ reduction, often facilitated by phosphine ligands.
Ligand None (if using Pd(PPh₃)₄)XPhos (3-6 mol%)SPhos (3-6 mol%)Bulky, electron-rich Buchwald ligands like XPhos and SPhos are known to be effective for challenging couplings involving heteroaryl chlorides and bromides by promoting oxidative addition and preventing catalyst deactivation.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)The choice of base is crucial for activating the boronic acid. The trend in reactivity is often Cs₂CO₃ > K₃PO₄ > K₂CO₃. The solubility of the base in the reaction medium is also a key factor.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous DMFThe solvent system affects the solubility of all components and the efficacy of the base. A small amount of water is often necessary for inorganic bases. For sensitive substrates, anhydrous conditions may be required.
Temperature 80-100 °C110 °CRoom Temperature (with highly active catalysts)Higher temperatures can increase reaction rates but may also promote side reactions and catalyst decomposition.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point based on successful couplings of similar naphthyridine systems.[4]

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the solvent (e.g., DME/H₂O 4:1).

  • Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Prevalent Dehalogenation and/or Protodeboronation

These two side reactions often have overlapping causes and can be addressed with similar strategies.

Logical Flow for Troubleshooting:

G start High Dehalogenation or Protodeboronation Observed check_base Is a strong, aqueous base being used (e.g., NaOH, KOH)? start->check_base switch_base Switch to a milder or non-aqueous base (e.g., K₃PO₄, CsF, or K₂CO₃). check_base->switch_base Yes check_boron Is the boronic acid electron-deficient or a heteroaryl boronic acid? check_base->check_boron No switch_base->check_boron protect_boron Convert to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt. check_boron->protect_boron Yes check_solvent Is the solvent protic or wet? check_boron->check_solvent No protect_boron->check_solvent dry_solvent Use anhydrous solvents and reagents. check_solvent->dry_solvent Yes check_temp Is the reaction temperature high (>100 °C)? check_solvent->check_temp No dry_solvent->check_temp lower_temp Lower the reaction temperature and increase reaction time. check_temp->lower_temp Yes success Problem Solved check_temp->success No, re-evaluate catalyst system lower_temp->success

Caption: Troubleshooting workflow for dehalogenation and protodeboronation.

Visualizing the Catalytic Cycle and Common Pitfalls

Understanding the Suzuki-Miyaura catalytic cycle is key to diagnosing issues. The coordination of the 1,8-naphthyridine substrate to the palladium center can interfere at multiple stages.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + this compound (ArBr) Deactivation Catalyst Deactivation (Naphthyridine-Pd Complex) Pd0->Deactivation Coordination Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'B(OH)₂ / Base Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Pd-H Species RedElim Reductive Elimination Transmetalation->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Homocoupling Homocoupling (Ar'-Ar') dummy dummy->Homocoupling O₂

Caption: Suzuki-Miyaura catalytic cycle and key side reactions.

This guide provides a framework for systematically troubleshooting common issues in the Suzuki coupling of this compound. Successful outcomes will depend on careful optimization and an understanding of the underlying chemical principles.

References

Technical Support Center: Alternative and Greener Catalytic Systems for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines using alternative and greener catalytic systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these sustainable methodologies. Here, we move beyond conventional, often harsh, synthetic routes to explore more environmentally benign approaches. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring both scientific rigor and practical success in your laboratory.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in antimicrobial agents like nalidixic acid and advanced organic light-emitting diodes (OLEDs).[1][2] Traditionally, their synthesis, often via the Friedländer annulation, has relied on harsh acid or base catalysts and hazardous organic solvents, posing challenges for industrial-scale and environmentally conscious production.[3][4][5] This guide focuses on modern, greener alternatives that offer high yields, mild reaction conditions, and improved sustainability profiles.

Frequently Asked Questions (FAQs)

Here we address common questions about adopting greener catalytic systems for 1,8-naphthyridine synthesis.

Q1: What are the primary "green" alternatives to traditional catalysts for 1,8-naphthyridine synthesis?

The main alternatives focus on replacing hazardous and non-recyclable acid or base catalysts with more sustainable options. These include:

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[3][6][7] Basic ionic liquids like [Bmmim][Im] have shown remarkable catalytic activity under solvent-free conditions.[3][6]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than either individual component. They are biodegradable, have low toxicity, and are cost-effective.[4][8][9] Lactic acid-based DESs, for instance, can facilitate the reaction without any additional catalyst.[4]

  • Metal-Free Catalysts: This category includes organocatalysts and other non-metallic promoters. Choline hydroxide (ChOH), a biocompatible and water-soluble ionic liquid, has been used effectively in water.[1][2] Borane catalysts have also been employed for metal-free hydrogenation of the naphthyridine ring.[10]

  • Benign and Recoverable Catalysts: Mild, solid acid catalysts like citric acid and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions represent another green approach.[11][12]

Q2: Why is water being explored as a solvent for the Friedländer synthesis of 1,8-naphthyridines?

Water is an ideal green solvent due to its abundance, non-toxicity, and safety.[2] Fortunately, many reactants for the Friedländer condensation are soluble in water.[1] Using water eliminates the need for volatile and often toxic organic solvents, simplifying workup and reducing environmental impact.[13] The use of a catalyst like choline hydroxide in water has enabled the gram-scale synthesis of 1,8-naphthyridines with excellent yields.[1][2][14][15]

Q3: What are the main advantages of using Deep Eutectic Solvents (DESs)?

DESs offer several key advantages in line with green chemistry principles:

  • Biodegradability and Low Toxicity: Many DESs are derived from natural, renewable sources like lactic acid and sugars.[4][8]

  • Cost-Effectiveness: The components of DESs are often inexpensive and readily available.[4]

  • Recyclability: DESs can often be recovered and reused, reducing waste.[4]

  • Dual Role: They can act as both the solvent and the catalyst, simplifying the reaction setup.[4][8][9]

Q4: Can these greener catalysts be recycled and reused?

Yes, catalyst recyclability is a key feature of many of these green systems. For example, ionic liquids have been reused multiple times without a significant loss of catalytic activity.[3] The development of heterogeneous catalysts and methods for separating the catalyst from the reaction mixture are active areas of research to improve the sustainability of these processes.[16][17]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: I am attempting a Friedländer synthesis of a 2-methyl-1,8-naphthyridine in water using choline hydroxide as a catalyst, but I'm getting a very low yield. What could be the issue?

Possible Causes & Solutions:

  • Catalyst Loading: While 1 mol% of choline hydroxide is often optimal, the ideal loading can be substrate-dependent.[1][2]

    • Troubleshooting Step: Run a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration for your specific substrates.

  • Reaction Temperature: While some reactions proceed at room temperature, gentle heating is often required.

    • Troubleshooting Step: The synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide in water is typically run at 50 °C.[1] Ensure your reaction is maintained at the correct temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 60-70 °C) might be beneficial, but be mindful of potential side reactions.

  • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Troubleshooting Step: Monitor the reaction progress using thin-layer chromatography (TLC).[1][2] If the starting materials are still present after the recommended reaction time (typically 6-12 hours), extend the reaction time and continue to monitor.

  • Purity of Starting Materials: Impurities in the 2-aminonicotinaldehyde or the active methylene compound can inhibit the reaction.

    • Troubleshooting Step: Verify the purity of your starting materials by NMR or other analytical techniques. If necessary, purify them before use.

Q: My reaction using a basic ionic liquid under solvent-free conditions is not proceeding as expected. What should I check?

Possible Causes & Solutions:

  • Basicity of the Ionic Liquid: The catalytic activity of basic ionic liquids is related to their basicity.

    • Troubleshooting Step: The basicity of imidazolium-based ionic liquids can be tuned by the anion.[3] Ensure you are using an appropriately basic ionic liquid. For example, [Bmmim][Im] was found to be superior to other tested ILs due to its stronger basicity.[3][5]

  • Temperature and Time: Solvent-free reactions are often sensitive to temperature.

    • Troubleshooting Step: The optimal temperature for this reaction is often around 80 °C with a reaction time of 24 hours.[3][5] If the yield is low, consider a slight increase in temperature or extending the reaction time.

  • Viscosity of the Ionic Liquid: At lower temperatures, the ionic liquid may be too viscous, hindering mass transfer.

    • Troubleshooting Step: Ensure the reaction mixture is being stirred efficiently. If the mixture is too thick, a slight increase in temperature can reduce viscosity and improve mixing.

Problem Area 2: Product Purification and Impurities

Q: My crude 1,8-naphthyridine product is contaminated with unreacted 2-aminonicotinaldehyde. How can I effectively remove it?

Solution:

Unreacted 2-aminopyridine derivatives are common impurities.[18] Due to their basic nature, an acidic wash during the workup is highly effective.[18]

  • Step-by-Step Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic 2-aminonicotinaldehyde, causing it to move into the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash to remove excess water.[18]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q: I am struggling to choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative. What are the key considerations?

Guidance:

The choice depends on the nature of the impurities and the properties of your product.

Purification MethodBest ForConsiderations
Recrystallization Removing small amounts of impurities from a solid product.Requires finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[18]
Silica Gel Column Chromatography Separating mixtures with components of different polarities, or when recrystallization is ineffective.More time-consuming and uses larger volumes of solvent. It is effective for removing both more and less polar impurities.[18]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

General Mechanism of the Friedländer Annulation

The Friedländer synthesis is a cornerstone for preparing 1,8-naphthyridines. The general mechanism involves an aldol-type condensation followed by cyclization and dehydration.[19]

Friedlander_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Condensation Aldol Condensation 2-Aminonicotinaldehyde->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Base or Acid Catalyst Cyclization Cyclization Aldol Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration 1,8-Naphthyridine 1,8-Naphthyridine Dehydration->1,8-Naphthyridine Aromatic Ring Formation

Caption: Base- or acid-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach can help identify the root cause.

Troubleshooting_Workflow start Low Yield Observed check_conditions Check Reaction Conditions Temperature Time Stirring start->check_conditions check_reagents Check Reagents Purity of Starting Materials Catalyst Loading & Activity start->check_reagents optimize Optimize Conditions check_conditions->optimize purify_reagents Purify Reagents check_reagents->purify_reagents monitor_reaction Monitor Reaction TLC Analysis extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete? success Yield Improved monitor_reaction->success Complete? optimize->monitor_reaction purify_reagents->monitor_reaction extend_time->monitor_reaction

Caption: A systematic workflow for troubleshooting low product yields.

Experimental Protocols

Here, we provide detailed step-by-step methodologies for key green synthesis experiments.

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide

This protocol is adapted from a gram-scale synthesis method.[1][2]

  • Reaction Setup: To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Solvent Addition: Add 1 mL of deionized water to the flask and begin stirring the mixture.

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain it under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 50 °C with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (typically complete within 6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product can then be isolated. The catalyst can be separated from the reaction mixture without the need for chromatography.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Synthesis using an Ionic Liquid

This protocol is based on the use of a basic ionic liquid as both catalyst and solvent.[3]

  • Reaction Setup: In a Schlenk reaction bottle, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the desired α-methylene carbonyl compound (1.0 mmol).

  • Ionic Liquid Addition: Add 5 mL of the basic ionic liquid [Bmmim][Im].

  • Heating and Stirring: Place the reaction bottle in a preheated oil bath at 80 °C and stir the mixture magnetically.

  • Reaction Time: Allow the reaction to proceed for 24 hours.

  • Workup: After the reaction, extract the mixture with ethyl ether and deionized water.

  • Isolation: Collect the ethyl ether phase and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1,8-naphthyridine using silica gel column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl ether).[3]

Comparative Data of Green Catalytic Systems

The following table summarizes the performance of various greener catalytic systems for 1,8-naphthyridine synthesis to aid in selecting the most appropriate method for your needs.

Catalytic SystemTypical CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Aqueous Synthesis Choline Hydroxide (1 mol%)Water506-12>90[1][2]
Ionic Liquid (Solvent-Free) [Bmmim][Im]None8024~95[3][5]
Deep Eutectic Solvent Lactic Acid:Maltose:Amla JuiceDESAmbient-Good to Excellent[4]
Solvent-Free Grinding CeCl₃·7H₂ONoneRoom Temp.MinutesHigh[12]
Mild Acid Catalysis Citric Acid----[11]

This guide provides a starting point for exploring and implementing greener catalytic systems for 1,8-naphthyridine synthesis. By understanding the principles behind these methods and anticipating potential experimental challenges, researchers can develop more sustainable and efficient synthetic routes to these valuable heterocyclic compounds.

References

Validation & Comparative

A Comparative Guide to Catalytic Syntheses of 1,8-Naphthyridines for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, functional materials, and catalytic ligands. Its rigid, planar structure and hydrogen-bonding capabilities make it a sought-after component in drug discovery, with applications ranging from antibacterial agents like Nalidixic acid to anticancer therapeutics.[1][2] The efficient construction of this bicyclic system is therefore of paramount importance to researchers in medicinal and materials chemistry. This guide provides an in-depth comparison of prevalent catalytic methodologies for the synthesis of 1,8-naphthyridines, offering insights into their mechanisms, practical applications, and relative performance to aid in the selection of the optimal synthetic strategy.

The Enduring Legacy of the Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-aminopyridine-3-carbaldehyde (or ketone) and a compound containing an α-methylene group, remains the most classical and widely utilized method for constructing the 1,8-naphthyridine core.[3] While traditionally performed under harsh acidic or basic conditions, modern catalytic variants have significantly improved the scope, efficiency, and environmental footprint of this transformation.

Organocatalysis: Amine and Ionic Liquid-Mediated Approaches

Amine Catalysis: The use of secondary amine catalysts, such as pyrrolidine derivatives, has been shown to be highly effective in promoting the Friedländer reaction with high regioselectivity.[4][5] One of the most successful catalysts in this class is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which demonstrates excellent reactivity and selectivity for the formation of 2-substituted 1,8-naphthyridines.[4][6] The key to this catalytic system is the slow addition of the ketone to the reaction mixture, which helps to control the regioselectivity of the initial aldol addition.[4][5]

Ionic Liquid Catalysis: In recent years, ionic liquids (ILs) have emerged as green and efficient catalysts and solvents for a variety of organic transformations, including the Friedländer synthesis of 1,8-naphthyridines.[3][7][8] Choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, has been demonstrated to catalyze the reaction in water with excellent yields, offering a truly sustainable approach. Another effective ionic liquid catalyst is [Bmmim][Im], which has shown remarkable catalytic activity under solvent-free conditions.[3][7] The reusability of these ionic liquid catalysts further enhances their appeal from a green chemistry perspective.[3]

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
TABO2-Aminonicotinaldehyde, Methyl KetonesToluene1101265-84[4][5]
Choline Hydroxide2-Aminonicotinaldehyde, AcetoneWater50699
[Bmmim][Im]2-Amino-3-pyridinecarboxaldehyde, 2-PhenylacetophenoneNeat802490[7]
Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from the work of S. Das et al. in ACS Omega (2021).

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (45 wt% in methanol)

  • Water (deionized)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 equiv).

  • Add water (1 mL) and acetone (1.5 mmol, 3.0 equiv).

  • Add choline hydroxide (1 mol%).

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + Carbonyl Compound Enamine_Formation Enamine/Enolate Formation (Catalyst-Assisted) Reactants->Enamine_Formation Catalyst (e.g., Amine, IL) Aldol_Addition Intermolecular Aldol Addition Enamine_Formation->Aldol_Addition Cyclization Intramolecular Cyclization Aldol_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,8-Naphthyridine Dehydration->Product

Caption: Generalized Catalytic Cycle for the Friedländer Annulation.

Beyond the Friedländer: Alternative Catalytic Strategies

While the Friedländer reaction is a powerful tool, alternative catalytic methods provide access to different substitution patterns and employ distinct mechanistic pathways.

Copper-Catalyzed [5+1] Annulation

A novel approach to quinoline and, by extension, naphthyridine synthesis involves a copper-catalyzed [5+1] annulation of 2-ethynylanilines (or the corresponding aminopyridines) with a C1 synthon.[6] Sakai and coworkers have demonstrated that a combination of CuBr₂ and trifluoroacetic acid (TFA) can promote the annulation of 2-ethynylanilines with ethyl glyoxylate to afford 2-carboxyquinolines.[6] This methodology offers a unique disconnection for the construction of the heterocyclic core.

This protocol is based on the work of N. Sakai et al. in Organic Letters (2012) for the synthesis of quinolines, which can be adapted for 1,8-naphthyridines.[6]

Materials:

  • 2-Ethynylaniline derivative

  • Ethyl glyoxylate

  • Copper(II) bromide (CuBr₂)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a screw-capped vial, add the 2-ethynylaniline derivative (0.5 mmol, 1.0 equiv), CuBr₂ (0.025 mmol, 5 mol%), and DCE (1.0 mL).

  • Add ethyl glyoxylate (0.75 mmol, 1.5 equiv), piperidine (0.75 mmol, 1.5 equiv), and TFA (0.75 mmol, 1.5 equiv).

  • Seal the vial and stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Copper_Annulation Start 2-Ethynylaminopyridine + C1 Synthon Coordination Copper Coordination to Alkyne Start->Coordination Cu(II) Catalyst Nucleophilic_Attack Nucleophilic Attack of Amino Group Coordination->Nucleophilic_Attack Intermediate Cyclized Intermediate Nucleophilic_Attack->Intermediate Aromatization Aromatization Intermediate->Aromatization Elimination Product 1,8-Naphthyridine Aromatization->Product

Caption: Proposed Mechanism for Copper-Catalyzed [5+1] Annulation.

N-Bromosulfonamide-Catalyzed Three-Component Synthesis

A facile and efficient one-pot, three-component synthesis of substituted 1,8-naphthyridines has been developed using N-bromosulfonamides as Lewis acid catalysts.[9][10] This method involves the reaction of a 2-aminopyridine, an aldehyde, and a methylene-active compound (e.g., malononitrile or ethyl cyanoacetate) at room temperature.[9] The use of catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) allows for high yields under mild conditions, and the catalyst can be recycled and reused.[5][9]

AldehydeMethylene-Active CompoundCatalystTime (h)Yield (%)Reference
BenzaldehydeMalononitrileTBBDA (3 mol%)1.590[9]
4-ChlorobenzaldehydeMalononitrileTBBDA (3 mol%)192[9]
4-NitrobenzaldehydeEthyl CyanoacetateTBBDA (3 mol%)288[9]

This protocol is adapted from the work of R. Ghorbani-Vaghei and S. M. Malaekehpoor in Synthesis (2017).[9]

Materials:

  • 2-Aminopyridine

  • Aromatic aldehyde

  • Malononitrile or ethyl cyanoacetate

  • N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine (1 mmol) and the aromatic aldehyde (1.5 mmol) in acetonitrile (2 mL).

  • Add the methylene-active compound (1 mmol).

  • Add TBBDA (0.03 mmol, 3 mol%) to the mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 1-4 hours), monitoring by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Wash the solid product with cold water and then a small amount of ethanol.

  • Recrystallize the product from ethanol to afford the pure 1,8-naphthyridine derivative.

MCR_Workflow Start Mix 2-Aminopyridine, Aldehyde, & Active Methylene Compound Catalyst_Addition Add N-Bromosulfonamide Catalyst Start->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Filtration Filter to Recover Catalyst & Product Reaction->Filtration Purification Wash & Recrystallize Product Filtration->Purification Final_Product Pure 1,8-Naphthyridine Purification->Final_Product

Caption: Experimental Workflow for the Three-Component Synthesis.

Emerging Frontiers: Photocatalysis and Electrocatalysis

While well-established thermal catalytic methods dominate the synthesis of the 1,8-naphthyridine core, the application of photocatalysis and electrocatalysis for the de novo construction of this scaffold from acyclic precursors is a nascent and largely unexplored area. Current literature primarily focuses on the functionalization of the pre-formed naphthyridine ring using these techniques. The development of novel photocatalytic or electrocatalytic cyclization strategies represents a significant opportunity for future research, potentially offering even milder reaction conditions and unique reactivity patterns.

Conclusion: Selecting the Right Tool for the Job

The choice of catalytic method for the synthesis of 1,8-naphthyridines is contingent upon the desired substitution pattern, scalability, and green chemistry considerations.

  • The Friedländer Annulation remains a robust and versatile method, with modern organocatalytic approaches using amines or ionic liquids offering high yields and improved sustainability. The choline hydroxide-catalyzed reaction in water is particularly noteworthy for its environmental credentials.

  • Copper-Catalyzed [5+1] Annulation provides a less common but valuable disconnection, enabling the synthesis of 1,8-naphthyridines that may be difficult to access through traditional condensation routes.

  • N-Bromosulfonamide-Catalyzed Three-Component Synthesis is an excellent choice for the rapid, one-pot construction of highly functionalized 1,8-naphthyridines under exceptionally mild, room-temperature conditions.

By understanding the nuances of each catalytic system, researchers can make informed decisions to efficiently synthesize the 1,8-naphthyridine derivatives required for their specific applications in drug discovery and materials science.

References

A Comparative Analysis of Halogenated 1,8-Naphthyridines: Unveiling the Impact of Bromo, Chloro, and Iodo Substitutions on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold and the Strategic Role of Halogenation

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Among the most impactful modifications is halogenation. The introduction of halogen atoms—specifically bromine (Br), chlorine (Cl), and iodine (I)—can profoundly alter a molecule's physicochemical properties. These alterations include changes in lipophilicity, electronic distribution, and metabolic stability, which in turn influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.[3] This guide provides a comprehensive comparison of the biological activities of bromo-, chloro-, and iodo-substituted 1,8-naphthyridines, supported by experimental data, to elucidate the structure-activity relationships (SAR) governed by these halogen substitutions. We will delve into their anticancer and antimicrobial potencies, explore their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.

Synthetic Strategies for Halogenated 1,8-Naphthyridines

The construction of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation. This versatile reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group, such as a ketone or a β-ketoester. The choice of catalyst and reaction conditions can be tailored to accommodate a variety of substrates.

Halogen atoms can be introduced either by utilizing halogenated starting materials or by direct halogenation of a pre-formed 1,8-naphthyridine ring. For instance, chloro-substituted derivatives are often synthesized via the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. Iodo-substituted analogues can be prepared through electrophilic cyclization of 2-aminonicotinaldehyde in the presence of an iodine source.

Below is a generalized workflow for the synthesis of halogenated 1,8-naphthyridines.

G cluster_0 Synthesis of Halogenated Precursors cluster_1 Friedländer Annulation cluster_2 Alternative Halogenation Halogenated_Aminopyridine Halogenated 2-Aminopyridine Derivative Friedlander Friedländer Reaction (Acid or Base Catalysis) Halogenated_Aminopyridine->Friedlander Carbonyl_Compound Active Methylene Carbonyl Compound Carbonyl_Compound->Friedlander Final_Product Halogenated 1,8-Naphthyridine Derivative Friedlander->Final_Product Direct Synthesis Naphthyridine_Core 1,8-Naphthyridine Core Halogenation_Step Direct Halogenation (e.g., NBS, NCS, I2) Naphthyridine_Core->Halogenation_Step Halogenation_Step->Final_Product Post-synthesis Modification

Caption: Generalized synthetic routes to halogenated 1,8-naphthyridines.

Comparative Biological Activities: A Halogen-by-Halogen Examination

The nature of the halogen substituent and its position on the 1,8-naphthyridine scaffold critically dictates the resulting biological activity. Here, we compare the anticancer and antimicrobial effects of bromo-, chloro-, and iodo-substituted derivatives based on available experimental data.

Anticancer Activity

Halogenated 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the specific halogen present.

It has been reported that halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives exhibit potent cytotoxic activity.[4] While a direct comparative study is limited, analysis of various reports allows for an inferred structure-activity relationship.

Table 1: Comparative Anticancer Activity of Halogenated 1,8-Naphthyridines

Compound ClassHalogenPositionCancer Cell LineIC50 (µM)Reference
Naphthyridone CarboxamideChloro2CHO (for receptor binding)0.10 ± 0.015[5]
Naphthyridone CarboxamideIodo2CHO (for receptor binding)0.50 ± 0.080[5]
Naphthyridine-3-carboxamide--HBL-100 (Breast)1.37[6]
Naphthyridine-3-carboxamide--KB (Oral)3.7[6]
Naphthyridine-3-carboxamide--SW-620 (Colon)3.0[6]

Note: Data is compiled from different studies and may not be directly comparable due to variations in the core scaffold and experimental conditions. CHO cell data pertains to receptor binding affinity, which can be a surrogate for potential therapeutic effect.

From the available data, it appears that chloro-substitution can be favorable for high-affinity binding to biological targets. The slightly reduced affinity of the iodo-substituted analogue may be attributed to steric hindrance due to its larger atomic radius. The potent, albeit non-halogenated, carboxamide derivatives highlight the importance of other substituents on the naphthyridine ring in determining overall cytotoxicity.

Mechanism of Action: Topoisomerase II Inhibition

A key mechanism through which many 1,8-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.

G Halogenated_Naphthyridine Halogenated 1,8-Naphthyridine Cleavage_Complex Stabilized Topo II- DNA Cleavage Complex Halogenated_Naphthyridine->Cleavage_Complex Binds to Topo_II Topoisomerase II Topo_II->Cleavage_Complex DNA Supercoiled DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation Apoptosis Apoptosis (Cancer Cell Death) DSB->Apoptosis Induces

Caption: Mechanism of action via Topoisomerase II inhibition.

Antimicrobial Activity

Halogenation has also been shown to be a critical determinant of the antimicrobial activity of 1,8-naphthyridines.

A review of antimicrobial naphthyridine derivatives highlights that the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold enhances antibacterial activity.[7] Furthermore, compounds containing a chloro substituent have been reported to display high activity.[7] One study on a 5-chloro-1,8-naphthyridine derivative found that while it lacked intrinsic antibacterial activity, it significantly potentiated the effects of fluoroquinolone antibiotics against multi-resistant bacterial strains.[2][8]

Table 2: Comparative Antimicrobial Activity of Halogenated 1,8-Naphthyridines

Compound ClassHalogenPositionBacterial StrainMIC (µg/mL)Reference
Thiazolyl-NaphthyridineChloro-S. aureus, E. coli35.5 - 75.5[7]
NaphthyridinoneBromo6B. subtilisPotent[7]
N-(naphthyridin-2-yl)benzenesulfonamideChloro5E. coli, S. aureus, P. aeruginosa>1024 (but synergistic with fluoroquinolones)[2][8]

Note: Data is compiled from various sources and represents a qualitative and quantitative overview. Direct comparison should be made with caution.

The data suggests that both bromine and chlorine can enhance antibacterial activity, though the position of substitution is crucial. The synergistic effect observed with the chloro-substituted derivative points to a potential role for these compounds as antibiotic adjuvants, a promising strategy to combat antimicrobial resistance.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (bromo-, chloro-, and iodo-substituted 1,8-naphthyridines) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed Cells in 96-well plate Add_Compounds Add Test Compounds (24h) Start->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

G Start Prepare Serial Dilutions of Compounds in Broth Inoculate_Plate Inoculate Wells Start->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate (18-24h) Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End Lowest Concentration with No Growth = MIC Read_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The available evidence strongly suggests that halogenation is a powerful strategy for modulating the biological activity of the 1,8-naphthyridine scaffold. While direct comparative studies are somewhat limited, the collated data indicates that:

  • Chloro-substitution can lead to potent biological activity, both in terms of anticancer potential and in synergy with existing antibiotics.

  • Bromo-substitution appears to be particularly beneficial for enhancing antibacterial activity.

  • Iodo-substitution , while less frequently reported, can also confer significant biological activity, although steric effects may need to be considered.

Future research should focus on the systematic synthesis and evaluation of series of bromo-, chloro-, and iodo-substituted 1,8-naphthyridines to establish more definitive structure-activity relationships. Such studies would enable a more precise understanding of how the electronic and steric properties of each halogen influence interactions with biological targets. Furthermore, exploring the potential of these compounds as adjuvants to overcome drug resistance in both cancer and infectious diseases represents a promising avenue for future drug development.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized 1,8-Naphthyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable biological activities and unique photophysical properties.[1][2][3] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] The ever-growing demand for novel 1,8-naphthyridine-based compounds necessitates the development and optimization of efficient and versatile synthetic strategies. This guide provides a comparative evaluation of the most prominent synthetic routes for accessing functionalized 1,8-naphthyridine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Enduring Classic: The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminonicotinaldehyde (or a related derivative) and a compound containing a reactive α-methylene group, remains a cornerstone for the construction of the 1,8-naphthyridine ring system.[5][6][7] The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic core.[5]

Mechanistic Causality

The choice of catalyst, either acid or base, is critical in facilitating the initial condensation. Base catalysis promotes the formation of an enolate from the active methylene compound, which then acts as a nucleophile attacking the carbonyl group of the 2-aminonicotinaldehyde. Acid catalysis, on the other hand, activates the carbonyl group towards nucleophilic attack. The subsequent cyclodehydration is often promoted by the same catalyst or by heat.

Diagram 1: General Mechanism of the Base-Catalyzed Friedländer Synthesis

Friedlander_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Condensation cluster_2 Cyclization & Dehydration ActiveMethylene R1-CH2-C(=O)-R2 Enolate R1-CH(-)-C(=O)-R2 ActiveMethylene->Enolate - H+ Base Base Aldehyde 2-Aminonicotinaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate1 Aldol Adduct Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Naphthyridine 1,8-Naphthyridine Derivative Intermediate2->Naphthyridine - H2O

Caption: Base-catalyzed aldol condensation followed by cyclodehydration.

Modern Iterations of the Friedländer Synthesis

While the classical approach often requires harsh conditions, several modern modifications have been developed to improve yields, reduce reaction times, and enhance the environmental friendliness of the synthesis.

  • Microwave-Assisted Friedländer Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2][8] In the context of the Friedländer synthesis, it significantly reduces reaction times from hours to minutes and often leads to higher yields.[2][8] A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under solvent-free microwave conditions, which provides an efficient and environmentally benign route to 1,8-naphthyridines.[2]

  • Green Chemistry Approaches: The use of water as a solvent and biocompatible catalysts aligns with the principles of green chemistry. A highly efficient gram-scale synthesis of 1,8-naphthyridines has been reported using choline hydroxide as a metal-free, non-toxic, and water-soluble catalyst.[3][5][9][10] This method offers excellent yields and easy product separation.[3][5][9][10] Another green alternative involves the use of basic ionic liquids as both the catalyst and solvent, providing a recyclable reaction medium.[1][11]

The Power of Convergence: Multicomponent and Domino Reactions

Multicomponent reactions (MCRs) and domino reactions offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. These strategies have been successfully applied to the synthesis of functionalized 1,8-naphthyridine derivatives.

Catalyst-Free Domino Reactions

A concise and efficient one-pot synthesis of functionalized[1][5]naphthyridine derivatives has been achieved through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions in ethanol.[12][13] This protocol is characterized by short reaction times, high yields, and operational simplicity.[12][13]

L-Proline Catalyzed Three-Component Synthesis

The organocatalyst L-proline has been effectively utilized to catalyze the three-component reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones to produce functionalized benzo[b][1][5]naphthyridine derivatives in good yields.[14][15] This method is environmentally friendly and offers a convenient procedure for accessing these complex heterocyclic systems.[14]

Diagram 2: Workflow for L-Proline Catalyzed Three-Component Synthesis

MCR_Workflow Start Starting Materials: - 2-Chloroquinoline-3-carbaldehyde - 1,3-Dicarbonyl Compound - Enaminone Catalyst L-Proline (10 mol%) Reaction One-pot reaction in Ethanol (reflux, 8h) Start->Reaction Catalyst->Reaction Workup Cooling, Filtration, and Recrystallization Reaction->Workup Product Functionalized Benzo[b][1,8]naphthyridine Workup->Product

Caption: A streamlined one-pot synthesis using an organocatalyst.

The Precision of Modern Catalysis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the functionalization of the 1,8-naphthyridine scaffold is a testament to their power and versatility.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[16][17][18][19] This reaction has been successfully employed for the synthesis of N-aryl-1,8-naphthyridine derivatives by coupling chloro-substituted 1,8-naphthyridines with various amines. The choice of the palladium precursor, phosphine ligand, and base is crucial for the success of this transformation. This approach allows for the introduction of a wide range of amino functionalities at specific positions of the naphthyridine core, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Comparative Performance of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes.

Synthetic RouteKey FeaturesTypical YieldsReaction TimeCatalyst/ReagentsScope & Limitations
Classical Friedländer Well-established, versatileModerate to GoodHours to DaysAcid or BaseCan require harsh conditions.
Microwave-Assisted Friedländer Rapid, high-yielding, eco-friendly[2]Good to Excellent[2]Minutes[2]DABCO, CeCl₃·7H₂O[2][7]Requires microwave reactor.
Green Friedländer (Choline Hydroxide) Metal-free, aqueous medium, gram-scale[3][5][9]Excellent (>90%)[3][5]6-12 hours[6]Choline Hydroxide[3][5][9]Limited to base-catalyzed pathway.
Catalyst-Free Domino Reaction One-pot, atom-economical, simple[12][13]High[12]ShortNoneSubstrate scope may be limited.
L-Proline Catalyzed 3-Component Reaction Organocatalytic, environmentally friendly[14][15]Good (up to 87%)[14]8 hours[14]L-Proline[14][15]Limited to specific starting materials.
Palladium-Catalyzed C-N Coupling High functional group tolerance, precise functionalizationModerate to GoodHoursPalladium catalyst, phosphine ligand, baseCatalyst cost and removal can be a concern.

Detailed Experimental Protocols

Protocol for Microwave-Assisted Friedländer Synthesis of 2-Aryl-1,8-naphthyridines[2]

Materials:

  • 2-Aminonicotinaldehyde

  • Substituted Acetophenone

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave Synthesizer

  • Acetonitrile (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (0.01 mol) and the substituted acetophenone (0.01 mol).

  • Add DABCO (20 mol %) to the mixture.

  • Seal the vessel and subject the mixture to microwave irradiation at 600W for the specified time (typically 3-6 minutes), monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Work up with dilute HCl.

  • Collect the precipitated solid by filtration, dry it, and recrystallize from acetonitrile to afford the pure 2-aryl-1,8-naphthyridine derivative.

Protocol for L-Proline Catalyzed Three-Component Synthesis of Functionalized Benzo[b][1][5]naphthyridines[14]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • 1,3-Dicarbonyl compound (e.g., 4-hydroxycoumarin)

  • Enaminone

  • L-Proline

  • Ethanol

  • Dimethylformamide (DMF) and water (for recrystallization)

Procedure:

  • To a round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), the enaminone (1 mmol), and L-proline (10 mol %) in ethanol (10 mL).

  • Stir the mixture at reflux temperature for 8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the crystalline solid by filtration.

  • Purify the product by recrystallization from a mixture of DMF and water to obtain the pure functionalized benzo[b][1][5]naphthyridine derivative.

Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-1,8-naphthyridine

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Biarylphosphine ligand (e.g., XPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), the biarylphosphine ligand (4 mol %), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 2-chloro-1,8-naphthyridine (1 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to isolate the desired N-substituted 1,8-naphthyridine derivative.

Conclusion

The synthesis of functionalized 1,8-naphthyridine derivatives can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The classical Friedländer annulation remains a reliable method, with modern variations such as microwave-assisted and green chemistry approaches significantly improving its efficiency and environmental impact. Multicomponent and domino reactions offer elegant and atom-economical pathways to complex naphthyridine structures in a single step. For late-stage functionalization and the introduction of diverse substituents, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide unparalleled precision and scope.

The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the emphasis on green chemistry principles. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize novel 1,8-naphthyridine derivatives for their specific applications.

References

A Comparative Analysis of Antimicrobial Efficacy: Novel 1,8-Naphthyridines versus Nalidixic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ongoing battle against antimicrobial resistance, the exploration of novel scaffolds that can overcome existing resistance mechanisms is paramount. The 1,8-naphthyridine core, a foundational structure for the first generation of quinolone antibiotics, is experiencing a resurgence with the development of new derivatives. This guide provides a comparative technical overview of the antimicrobial efficacy of these novel 1,8-naphthyridines against the archetypal quinolone, nalidixic acid. We will delve into their mechanisms of action, present comparative in-vitro efficacy data, and provide detailed experimental protocols for the validation of jejich antimicrobial properties.

Introduction: The Evolution from a Classic Scaffold

Nalidixic acid, a synthetic antimicrobial agent discovered in the early 1960s, was the first of the quinolone class.[1][2] Its introduction into clinical practice marked a significant advancement in the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[1][3] However, its limited spectrum of activity and the emergence of resistance have necessitated the development of more potent successors.[3][4]

Novel 1,8-naphthyridine derivatives represent a strategic evolution of this foundational scaffold.[5][6][7] By modifying the core structure, researchers aim to enhance antibacterial potency, broaden the spectrum of activity to include Gram-positive and resistant strains, and improve pharmacokinetic profiles.[6][7][8] This guide will illuminate the tangible advancements offered by these next-generation compounds in comparison to their predecessor.

Mechanism of Action: Targeting Bacterial DNA Replication

Both nalidixic acid and novel 1,8-naphthyridine derivatives share a common mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][4][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[9]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By binding to these enzymes, the antimicrobial agents stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[9][10] While nalidixic acid primarily targets DNA gyrase in Gram-negative bacteria, its activity against topoisomerase IV is less pronounced.[9] Many novel 1,8-naphthyridine derivatives have been engineered to exhibit potent dual-targeting capabilities, which can contribute to a broader spectrum of activity and a lower propensity for resistance development.

Mechanism_of_Action cluster_drug Antimicrobial Agent cluster_bacteria Bacterial Cell drug 1,8-Naphthyridine / Nalidixic Acid dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Mechanism of 1,8-naphthyridine antibacterial activity.

Comparative Antimicrobial Efficacy

The enhanced efficacy of novel 1,8-naphthyridines over nalidixic acid is most evident in their lower Minimum Inhibitory Concentrations (MICs) against a broader range of bacteria, including some Gram-positive and multi-drug resistant strains. While nalidixic acid is primarily effective against Gram-negative enteric bacteria, it shows poor activity against Pseudomonas species and most Gram-positive organisms.[3][4]

The following table summarizes representative MIC data for novel 1,8-naphthyridine derivatives from recent studies, juxtaposed with the known activity profile of nalidixic acid.

Compound Target Organism Resistance Profile MIC (µg/mL) Comparator Antibiotic Comparator MIC (µg/mL) Reference
Novel 1,8-Naphthyridines
Compound 14Staphylococcus aureus ATCC 25923-1.95Ciprofloxacin-[11]
Compound 14Escherichia coli ATCC 35218-1.95Ciprofloxacin-[11]
1,8-NA + OfloxacinEscherichia coli 06Multi-resistant4Ofloxacin alone32[11]
1,8-NA + LomefloxacinEscherichia coli 06Multi-resistant2Lomefloxacin alone16[5]
PD 131628Staphylococcus aureus-Lower than CiprofloxacinCiprofloxacin-[12]
Nalidixic Acid
Nalidixic AcidEscherichia coliSusceptibleTypically 4-16--General Knowledge
Nalidixic AcidProteus mirabilisSusceptibleTypically 4-16--General Knowledge
Nalidixic AcidPseudomonas aeruginosaResistant>128--[1]
Nalidixic AcidStaphylococcus aureusResistant>128--[3]

Key Insights from Comparative Data:

  • Enhanced Gram-Positive Activity: Novel derivatives like PD 131628 and Compound 14 show significant activity against Staphylococcus aureus, a Gram-positive pathogen against which nalidixic acid is largely ineffective.[11][12]

  • Potency against Resistant Strains: The synergistic effect observed when certain 1,8-naphthyridine derivatives (1,8-NA) are combined with fluoroquinolones like ofloxacin and lomefloxacin against multi-resistant E. coli is particularly noteworthy.[5][11] This suggests a potential role for these novel compounds as adjuvants that can restore the efficacy of existing antibiotics.

  • Superior Potency: In general, the MIC values reported for novel 1,8-naphthyridines against susceptible Gram-negative bacteria are lower than those typically observed for nalidixic acid, indicating greater intrinsic potency.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized methodologies are crucial. The following section details the protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a gold standard in antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of novel 1,8-naphthyridines and nalidixic acid in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Culture the selected bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C.
  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Experimental Procedure:

  • Standardization of Inoculum: Dilute the overnight bacterial culture in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Serial Dilution of Compounds: In the 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of sterile CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well from 1 to 11. Well 12 receives no bacteria and serves as a sterility control.
  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm. The growth control well (well 11) should show turbidity, while the sterility control well (well 12) should remain clear.

prep_materials [label="1. Prepare Materials\n(Compounds, Bacteria, Media)", fillcolor="#E3F2FD"]; standardize_inoculum [label="2. Standardize Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#E3F2FD"]; serial_dilution [label="3. Serial Dilution of Compounds\nin 96-well plate", fillcolor="#E3F2FD"]; inoculate [label="4. Inoculate Wells with Bacteria", fillcolor="#E3F2FD"]; incubate [label="5. Incubate at 37°C\n(18-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; read_results [label="6. Read MIC Value\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_materials -> standardize_inoculum; standardize_inoculum -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; }

Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The evidence strongly indicates that novel 1,8-naphthyridine derivatives represent a significant advancement over nalidixic acid. Their enhanced potency, broadened spectrum of activity, and efficacy against resistant pathogens underscore the value of continued research into this chemical class.[13][14] The ability of some derivatives to act synergistically with existing antibiotics opens up new avenues for combination therapies to combat multi-drug resistant infections.[5]

Future research should focus on the in-vivo efficacy and safety profiles of the most promising candidates. Structure-activity relationship (SAR) studies will also be crucial to further optimize the 1,8-naphthyridine scaffold, balancing antimicrobial potency with favorable pharmacokinetic and toxicological properties. As the challenge of antimicrobial resistance grows, the revitalization of established scaffolds like the 1,8-naphthyridines offers a promising strategy in the development of the next generation of antibacterial agents.

References

A Tale of Two Scaffolds: A Head-to-Head Comparison of 1,8-Naphthyridine and Quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocycles, the quinoline and 1,8-naphthyridine ring systems have emerged as privileged scaffolds, forming the backbone of numerous therapeutic agents. While structurally similar, the subtle substitution of a carbon atom with a nitrogen atom in the 1,8-naphthyridine scaffold imparts distinct physicochemical and pharmacological properties compared to its quinoline counterpart. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, offering experimental data and field-proven insights to inform rational drug design.

At a Glance: Physicochemical Properties

The introduction of a second nitrogen atom in the 1,8-naphthyridine ring system significantly alters its electronic distribution and physicochemical characteristics compared to quinoline. This has profound implications for solubility, basicity, and interaction with biological targets.

PropertyQuinoline1,8-NaphthyridineRationale for Difference
Molecular Formula C₉H₇NC₈H₆N₂Replacement of a CH group with a nitrogen atom.
Molecular Weight 129.16 g/mol 130.14 g/mol Near-isosteric replacement.
pKa (of protonated form) ~4.9~3.4The additional electron-withdrawing nitrogen atom in the 1,8-naphthyridine ring reduces the basicity of the ring nitrogens.
LogP (Octanol/Water) ~2.0~0.5The increased polarity due to the second nitrogen atom in 1,8-naphthyridine generally leads to lower lipophilicity and improved aqueous solubility.
Dipole Moment ~2.2 D~3.8 DThe asymmetric placement of the two nitrogen atoms in 1,8-naphthyridine results in a larger dipole moment, contributing to its increased polarity.
Hydrogen Bonding One hydrogen bond acceptor (N)Two hydrogen bond acceptors (N1, N8)The presence of two nitrogen atoms allows for more potential hydrogen bond interactions with biological targets.

The Medicinal Chemist's Perspective: A Comparative Analysis

The choice between a quinoline and a 1,8-naphthyridine scaffold is often driven by the specific therapeutic target and the desired pharmacological profile. The concept of bioisosteric replacement, where one scaffold is swapped for the other, is a common strategy in medicinal chemistry to fine-tune a compound's properties.[1]

Binding Interactions and Selectivity

The additional nitrogen atom in the 1,8-naphthyridine scaffold provides an extra hydrogen bond acceptor, which can be exploited to achieve enhanced potency and selectivity. This is particularly relevant for targets where a hydrogen bond donor residue is present in the active site. For instance, in the development of kinase inhibitors, the ability of the 1,8-naphthyridine core to form an additional hydrogen bond with the hinge region of the kinase can lead to a significant increase in affinity compared to the corresponding quinoline analog.

Metabolic Stability and ADMET Properties

The metabolic fate of a drug candidate is a critical determinant of its success. The quinoline ring is susceptible to oxidation by cytochrome P450 enzymes, often leading to the formation of reactive metabolites. The 1,8-naphthyridine scaffold, being more electron-deficient, can exhibit improved metabolic stability. However, both scaffolds can be metabolized by aldehyde oxidase (AO), and the position of substituents can significantly influence the rate of metabolism.[2]

A comparative in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis often reveals that 1,8-naphthyridine derivatives may possess a more favorable profile, with predictions of lower toxicity and better aqueous solubility.[3][4] However, experimental validation is crucial, as these properties are highly dependent on the specific substitution pattern of the molecule.

Case Study: Matched Molecular Pair Analysis in Kinase Inhibitors

A prime example of the strategic use of these scaffolds can be found in the development of cyclin-dependent kinase 8 (CDK8) inhibitors. In a scaffold-hopping approach, researchers replaced a pyridine core with a 1,6-naphthyridine scaffold, which led to potent CDK8 affinity.[2][5] This highlights how a subtle change in the heterocyclic core can dramatically impact biological activity. While this example uses a 1,6-naphthyridine, the principle of leveraging the additional nitrogen for improved interactions is broadly applicable to other naphthyridine isomers like 1,8-naphthyridine.

Experimental Protocols: A Practical Guide

To provide a practical context for the evaluation of compounds containing these scaffolds, we present detailed protocols for two key assays commonly employed in cancer drug discovery, a field where both quinoline and 1,8-naphthyridine derivatives have shown significant promise.

Synthesis Workflow: The Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for the preparation of both quinoline and 1,8-naphthyridine derivatives.[6] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Diagram: Comparative Synthesis via Friedländer Annulation

G cluster_quinoline Quinoline Synthesis cluster_naphthyridine 1,8-Naphthyridine Synthesis q_start o-Aminoaryl Aldehyde/Ketone q_reaction Friedländer Annulation (Acid or Base Catalyst) q_start->q_reaction q_reagent α-Methylene Compound q_reagent->q_reaction n_reagent α-Methylene Compound q_product Substituted Quinoline q_reaction->q_product n_start 2-Aminonicotinaldehyde n_reaction Friedländer Annulation (Acid or Base Catalyst) n_start->n_reaction n_reagent->n_reaction n_product Substituted 1,8-Naphthyridine n_reaction->n_product

Caption: Comparative workflow for the synthesis of quinoline and 1,8-naphthyridine scaffolds.

Biochemical Assay: EGFR Kinase Inhibition

Many quinoline and 1,8-naphthyridine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following is a representative protocol for an in vitro kinase assay.

Objective: To determine the in vitro inhibitory activity of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound solution.

  • Add the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[7]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram: EGFR Signaling Pathway

EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor Quinoline or 1,8-Naphthyridine Inhibitor Inhibitor->EGFR Inhibition RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline or 1,8-naphthyridine-based inhibitors.

Cell-Based Assay: MTT Cell Viability

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To assess the cytotoxicity of test compounds on a cancer cell line (e.g., A549, a human lung carcinoma cell line).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion: A Strategic Choice

The decision to employ a quinoline or a 1,8-naphthyridine scaffold is a nuanced one, guided by the specific goals of the drug discovery program. Quinoline offers a well-established and synthetically accessible starting point, while the 1,8-naphthyridine scaffold provides opportunities for enhancing potency, modulating physicochemical properties, and improving metabolic stability. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds, coupled with a robust experimental evaluation, is paramount for the successful design of novel therapeutics. This guide serves as a foundational resource for medicinal chemists to make informed decisions in their quest for the next generation of innovative medicines.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery and development, the lifecycle of a chemical intermediate like 3-Bromo-1,8-naphthyridine extends beyond the reaction flask. Its proper disposal is not merely a regulatory hurdle but a critical final step that ensures the safety of personnel, the integrity of our research facilities, and the protection of our environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this process with confidence and precision.

Understanding the Compound: Hazard Profile of this compound

Before outlining disposal procedures, it is essential to understand the inherent hazards of this compound. As a brominated heterocyclic compound, it presents several risks that dictate its handling and disposal pathway.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation : It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][5][6]

Chemically, it is a stable solid under normal conditions but is incompatible with strong oxidizing agents.[1][4] During combustion, it can decompose to produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1][4] This decomposition profile is a critical factor in selecting the appropriate final disposal method.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P501
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicityH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Table 1: Summary of Hazard Statements and Precautionary Codes for this compound.[5][6]

The Core Principle: Segregation and Professional Disposal

The cornerstone of responsible chemical waste management is proper segregation. Due to its halogenated nature, this compound must never be disposed of down the drain or mixed with non-hazardous waste. It belongs to the category of halogenated organic waste .

A Critical Note on In-Lab Neutralization: Some general laboratory procedures describe the neutralization of elemental bromine (Br₂) using reagents like sodium thiosulfate.[7][8] It is imperative to understand that these procedures do not apply to organically bound bromine in a stable heterocyclic compound like this compound. Attempting to "neutralize" this compound with a reducing agent without a validated protocol is scientifically unsound and could lead to unpredictable and potentially hazardous reactions. The compound is stable; therefore, the focus is not on deactivation but on proper containment and disposal.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals.

Part 1: Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Always handle this compound and its waste products while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is common, but check your institution's specific guidelines), and safety glasses or goggles.[9]

  • Waste Collection Point: Conduct all work and waste collection in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[10][11]

    • The container must be made of a compatible material (amber glass Winchester bottles are common for liquid waste, while high-density polyethylene containers are suitable for solids).[10][12]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[11]

  • Transferring Waste:

    • Solid Waste: Carefully transfer pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas), into the designated solid halogenated waste container.

    • Liquid Waste: If dissolved in a solvent for a reaction, the resulting solution should be disposed of in the liquid halogenated organic waste container.

    • Contaminated Labware: Items like gloves, paper towels, or TLC plates with trace amounts of the compound should be placed in a separate, clearly labeled bag or container for "Solid Chemical Waste" or as directed by your institution's EHS department.

Part 2: Labeling and Storage
  • Accurate Labeling: The waste container label is a critical communication tool. It must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a mixture, list all components and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").[10]

    • Appropriate hazard pictograms (e.g., exclamation mark, health hazard).

    • The name of the principal investigator or research group and the date the waste was first added.

  • Secure Storage:

    • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

    • Ensure the storage location is away from strong oxidizing agents and other incompatible materials.[11]

    • Do not overfill the container; a common rule is to fill to no more than 90% of its capacity to allow for expansion.[11][12]

Part 3: Final Disposal Pathway
  • Waste Pickup: Once the container is full or the project is complete, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Ultimate Destruction Method: The universally accepted and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration .[13]

    • Why Incineration? This process operates at temperatures sufficient to break the carbon-bromine and other chemical bonds, completely destroying the organic molecule.

    • Emission Control: Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems, including scrubbers, which neutralize the resulting hydrogen bromide (HBr) and prevent the release of acidic gases and other harmful byproducts like brominated dioxins.[4][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid solid_waste_container Place in designated 'Solid Halogenated Waste' container is_solid->solid_waste_container Yes liquid_waste_container Place in designated 'Liquid Halogenated Waste' container is_solid->liquid_waste_container No (in solution) label_container Ensure container is accurately labeled with contents, hazards, and date. solid_waste_container->label_container liquid_waste_container->label_container store_safely Store securely in Satellite Accumulation Area. label_container->store_safely contact_ehs Contact EHS for waste pickup when container is full. store_safely->contact_ehs incineration Final Disposal via High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

Regulatory Context: EPA Waste Classification

While this compound is not specifically listed by name under the EPA's Resource Conservation and Recovery Act (RCRA) "F", "K", "P", or "U" lists of hazardous wastes, it must be evaluated based on its characteristics.[1][5][9] Given its toxicological profile, it would likely be classified as a toxic hazardous waste (D-code) if it fails the Toxicity Characteristic Leaching Procedure (TCLP), or more commonly, it will be managed as hazardous waste based on its known hazards as documented in the SDS.

Your institution's EHS department is the final authority on the specific waste codes used at your facility. Always consult with them to ensure complete and accurate classification.[15] The key takeaway for laboratory personnel is to manage it as a halogenated hazardous waste stream, allowing EHS professionals to handle the specific regulatory coding and final disposal logistics.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is one of progress and innovation, unmarred by preventable incidents or environmental harm.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of 3-Bromo-1,8-naphthyridine (CAS No. 17965-78-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind each safety recommendation. Our objective is to build a foundation of trust by equipping you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the Risks

This compound is a halogenated nitrogen heterocycle that presents several health hazards.[1][2] A thorough understanding of its risk profile is the first step in implementing effective safety controls. The primary routes of occupational exposure are inhalation of dust, direct skin or eye contact, and accidental ingestion.

The compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements.

Hazard CodeHazard StatementImplication in the Laboratory Setting
H302 Harmful if swallowed.[1]Accidental ingestion via contaminated hands or equipment can lead to acute toxicity.
H315 Causes skin irritation.[1][2]Direct contact with the solid or solutions can cause localized redness, itching, and inflammation.
H319 Causes serious eye irritation.[1][2]Airborne dust or splashes can cause significant eye pain, redness, and potential damage.
H335 May cause respiratory irritation.[1][2]Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, a multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of specific equipment must conform to established safety standards such as those from NIOSH in the US or EN in the EU.[3][4]

Protection TypeMinimum RequirementRationale & Expert Insight
Eye & Face Protection Tightly fitting chemical splash goggles with side-shields (conforming to EN 166 or ANSI Z87.1).[3]Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical for protecting against the fine, irritant dust of this compound.[5][6] For procedures with a higher risk of splashing (e.g., dissolving large quantities), a full face shield should be worn in addition to goggles.[7]
Skin & Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] A fully-buttoned laboratory coat.[8]Gloves: Double-gloving is a best practice to prevent exposure from a potential tear or pinhole in the outer glove. Always check the manufacturer's chemical resistance guide for suitability with halogenated aromatic compounds.[7] Clothing: A lab coat prevents incidental skin contact.[8] For larger scale operations, impervious clothing or a chemical-resistant apron is advised.[3]
Respiratory Protection Work must be conducted in a certified chemical fume hood. For procedures outside a hood or where dust generation is unavoidable, a NIOSH-approved respirator is required.[3][9]Primary Control: The chemical fume hood is the primary engineering control to prevent inhalation of dust.[9] Secondary Control: If handling outside a hood or during spill cleanup, a respirator with a particulate filter (e.g., N95) is the minimum requirement.[8] For higher concentrations or prolonged exposure, a full-face respirator offers superior protection for both the respiratory system and eyes.[3][10]

Operational and Disposal Workflow

Adherence to a strict, procedural workflow is paramount for ensuring safety from the moment the reagent is handled until its waste is properly disposed of. The following diagram and protocol outline this critical path.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe handle_weigh Weigh Solid Carefully to Minimize Dust prep_workspace Verify Fume Hood Functionality prep_ppe->prep_workspace prep_workspace->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Work Surfaces handle_transfer->cleanup_decon Experiment Complete cleanup_waste Segregate Waste into Labeled 'Halogenated Solid Waste' Container cleanup_decon->cleanup_waste cleanup_doff Doff PPE and Wash Hands Thoroughly cleanup_waste->cleanup_doff

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the most current Safety Data Sheet (SDS) for this compound.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Table 2: chemical splash goggles, a lab coat, and double-layered nitrile gloves.

  • Handling (inside a chemical fume hood):

    • When weighing the solid compound, use a weigh boat or paper and handle it gently to prevent the generation of airborne dust.[3]

    • Transfer the material to the reaction vessel within the fume hood.

    • Should any material spill, follow appropriate spill cleanup procedures immediately.

  • Post-Handling & Cleanup:

    • After the procedure, decontaminate all surfaces and glassware that came into contact with the chemical.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. The outer gloves should be removed first and disposed of as chemical waste.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[1]

  • Waste Disposal:

    • This compound is a halogenated organic compound and must be disposed of accordingly.[8]

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled, and tightly sealed container for "Halogenated Solid Waste".[8]

    • Never mix halogenated waste with non-halogenated waste streams.[8]

    • Arrange for professional disposal through your institution's Environmental Health & Safety (EHS) department.[4] Do not attempt to dispose of this chemical down the drain or as regular trash.[9]

Emergency First-Aid Procedures

In the event of an accidental exposure, immediate and correct action is critical.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[1][11] If irritation persists, seek medical attention.
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing.[1][11][12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If symptoms such as coughing or shortness of breath occur, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] Call a POISON CENTER or doctor immediately for treatment advice.[1][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.